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  • Product: (s)-2-Methylaziridine
  • CAS: 52340-20-2

Core Science & Biosynthesis

Foundational

(s)-2-Methylaziridine physical properties

An In-depth Technical Guide to the Physical Properties of (S)-2-Methylaziridine Introduction (S)-2-Methylaziridine, a chiral heterocyclic amine, is a valuable building block in organic synthesis, particularly in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of (S)-2-Methylaziridine

Introduction

(S)-2-Methylaziridine, a chiral heterocyclic amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its strained three-membered ring structure imparts high reactivity, making it a versatile intermediate for the introduction of a chiral propyleneimine moiety. This guide provides a comprehensive overview of the core physical properties of (S)-2-methylaziridine, offering a foundational resource for researchers and drug development professionals. Understanding these properties is paramount for its safe handling, effective use in synthesis, and for the characterization of its derivatives.

Molecular Structure and Chirality

The fundamental architecture of (S)-2-methylaziridine is a three-membered ring containing two carbon atoms and one nitrogen atom, with a methyl group attached to one of the carbon atoms. The "S" designation in its name refers to the stereochemical configuration at the chiral center (the carbon atom bearing the methyl group), as defined by the Cahn-Ingold-Prelog priority rules. This chirality is a key feature, influencing its interaction with other chiral molecules and its application in asymmetric synthesis.

Diagram: Molecular Structure of (S)-2-Methylaziridine

Caption: 2D representation of (S)-2-methylaziridine.

Core Physical Properties

A summary of the key physical properties of (S)-2-methylaziridine is presented in the table below. These values have been compiled from various sources and represent the most consistently reported data.

PropertyValueSource(s)
Molecular Formula C₃H₇N
Molecular Weight 57.09 g/mol
Appearance Colorless liquid
Odor Ammonia-like
Boiling Point 66.5 °C at 760 mmHg[1]
Melting Point -65 °C[2]
Density 0.824 g/cm³[1]
Refractive Index (n_D) 1.413[1]
pKa 8.21 ± 0.40 (Predicted)
Solubility Miscible with water[3]

Chiroptical Properties: Specific Rotation

Experimental Protocol: Determination of Specific Rotation

The following is a generalized, yet detailed, protocol for the determination of the specific rotation of a chiral liquid like (S)-2-methylaziridine.

Causality and Self-Validation: This protocol is designed to ensure accuracy and reproducibility. The use of a calibrated polarimeter, precise temperature control, and accurate concentration determination are critical for obtaining a reliable specific rotation value. The procedure includes steps for a blank measurement to zero the instrument, which is a crucial self-validating step to account for any optical activity of the solvent or the sample cell.

Diagram: Workflow for Specific Rotation Measurement

G A Prepare a solution of (S)-2-methylaziridine of known concentration (c) B Calibrate and zero the polarimeter with the pure solvent (blank) A->B C Fill the polarimeter sample tube (of known path length, l) with the solution B->C D Measure the observed rotation (α_obs) at a specific temperature (T) and wavelength (λ) C->D E Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) D->E

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Exploratory

In-Depth Technical Guide: High-Resolution ¹H NMR Spectral Analysis of (S)-2-Methylaziridine

Executive Summary (S)-2-Methylaziridine (commonly known as propyleneimine) is a highly strained, chiral three-membered nitrogen heterocycle. It serves as a critical synthetic building block in the development of peptidom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Methylaziridine (commonly known as propyleneimine) is a highly strained, chiral three-membered nitrogen heterocycle. It serves as a critical synthetic building block in the development of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs)[1]. For drug development professionals and synthetic chemists, mastering the ¹H NMR spectrum of this molecule is paramount. The rigid geometric constraints of the aziridine ring dictate unique magnetic environments and coupling constants, making its NMR spectrum a fascinating study in structural dynamics.

This whitepaper provides an authoritative, self-validating framework for acquiring, interpreting, and assigning the ¹H NMR spectrum of (S)-2-Methylaziridine, grounded in fundamental physical organic chemistry.

Structural Dynamics & Magnetic Properties

To accurately interpret the NMR spectrum, one must first understand the causality behind the chemical shifts. The aziridine ring is not a standard aliphatic amine; its geometry fundamentally alters its magnetic properties.

  • Ring Strain and Hybridization: The three-membered ring forces internal bond angles of approximately 60°. To accommodate this extreme angle strain, the C–C and C–N bonds adopt high p -character (forming "bent" or Walsh orbitals). Consequently, the exocyclic C–H bonds possess unusually high s -character (approaching sp2 hybridization). While increased s -character typically deshields protons, this effect is counteracted by the strong diamagnetic anisotropy of the ring, which actively shields the protons. The net result is that aziridine ring protons resonate unusually far upfield (between 1.2 and 2.0 ppm)[2].

  • Nitrogen Inversion Dynamics: In standard secondary amines, nitrogen inversion is rapid on the NMR timescale at room temperature. However, the rigid aziridine ring raises the energy barrier for the planar transition state of nitrogen inversion (~17–21 kcal/mol). Despite this barrier, intermolecular proton exchange and moderate inversion rates at 298 K typically cause the N–H proton to appear as a broad singlet. Its chemical shift is highly variable (ranging from 0.25 to 1.5 ppm) depending on sample concentration and hydrogen bonding[2].

¹H NMR Spectral Assignments

The ¹H NMR spectrum of (S)-2-Methylaziridine is a classic example of an internally consistent spin system. Below is the summarized quantitative data for the molecule acquired in CDCl₃ at 200/300 MHz, as documented in authoritative synthetic literature such as[2] and spectral databases like [3].

Quantitative Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
N–H 0.25Broad singlet (br s)-1H
CH₃ 1.20Doublet (d)6.63H
C3–H (trans to C2–H)1.30Doublet (d)3.01H
C3–H (cis to C2–H)1.74Doublet (d)4.61H
C2–H 1.97Doublet of doublet of quartets (ddq)3.0, 4.6, 6.61H

Note: The geminal coupling ( 2J ) between the two C3 protons in aziridines is characteristically near 0 Hz due to the specific molecular orbital alignments of the three-membered ring. Thus, they appear as simple doublets rather than doublets of doublets.

Mechanistic Insights: The Causality of J -Couplings

A core pillar of scientific trustworthiness is the ability to validate structural assignments through immutable physical laws. The assignments of the C3 diastereotopic protons rely entirely on the Karplus relationship , adapted for the rigid geometry of three-membered rings.

  • Cis-Coupling ( 3Jcis​ = 4.6 Hz): The proton at 1.74 ppm is cis to the C2–H proton. Because they are locked on the same face of the ring, their dihedral angle is approximately 0°. This allows for strong orbital overlap, resulting in a larger coupling constant.

  • Trans-Coupling ( 3Jtrans​ = 3.0 Hz): The proton at 1.30 ppm is trans to the C2–H proton. Their dihedral angle is approximately 144° (constrained by the triangular geometry). This suboptimal angle reduces orbital overlap, yielding a smaller coupling constant.

  • Self-Validating Spin System: The C2–H proton at 1.97 ppm is the anchor of the spectrum. It is split by the methyl group (quartet, J = 6.6 Hz), the cis-proton (doublet, J = 4.6 Hz), and the trans-proton (doublet, J = 3.0 Hz), forming a complex ddq multiplet[2]. Because the three J -values extracted from this single multiplet perfectly match the J -values of the three isolated signals, the spectrum validates its own connectivity.

Spin_System C2H C2-H 1.97 ppm CH3 CH3 1.20 ppm C2H->CH3 ³J = 6.6 Hz C3Hcis C3-H (cis) 1.74 ppm C2H->C3Hcis ³J = 4.6 Hz C3Htrans C3-H (trans) 1.30 ppm C2H->C3Htrans ³J = 3.0 Hz C3Hcis->C3Htrans ²J ≈ 0 Hz

Figure 1: J-coupling spin system and interaction network of (S)-2-Methylaziridine.

Experimental Protocol: A Self-Validating Workflow

To achieve the high resolution required to accurately measure the 3.0 Hz and 4.6 Hz couplings, sample preparation must be meticulously controlled. Aziridines are highly susceptible to acid-catalyzed ring opening.

Step-by-Step Methodology
  • Solvent Purification (Critical Step): Standard CDCl₃ decomposes over time to generate trace amounts of DCl and phosgene. Trace acid will protonate the aziridine nitrogen, accelerating ring-opening polymerization and altering the N–H exchange rate. Protocol: Pass 1.0 mL of CDCl₃ through a short plug of basic alumina immediately prior to use.

  • Sample Preparation: Dissolve 10–15 mg of (S)-2-Methylaziridine in 0.6 mL of the purified CDCl₃. Add 0.01% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Temperature: 298 K.

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. This ensures complete T1​ relaxation between scans, which is mandatory for accurate integration (verifying the 1:1:1:3 proton ratio).

    • Scans (NS): 16 to 32 scans.

  • Signal Processing: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) prior to Fourier Transformation. This enhances the signal-to-noise ratio without degrading the resolution required to resolve the fine ddq splitting. Perform rigorous manual phase and baseline correction.

NMR_Workflow A 1. Sample Preparation 10-20 mg in Basic CDCl3 B 2. Data Acquisition 298K, 30° Pulse, D1=2s A->B Transfer to 5mm Tube C 3. Signal Processing Zero-Filling, LB=0.3 Hz B->C FID Data Transfer D 4. Spectral Validation Extract J-Couplings C->D Phase/Baseline Correct

Figure 2: Step-by-step 1H NMR experimental workflow for (S)-2-Methylaziridine.

References

  • Title: 2-Methylaziridine | C3H7N | CID 6377 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

13C NMR Analysis of (s)-2-Methylaziridine: A Technical Guide for Researchers

Introduction (s)-2-Methylaziridine, a chiral three-membered nitrogen-containing heterocycle, represents a fundamental building block in modern organic synthesis and drug development. The inherent ring strain and the pres...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(s)-2-Methylaziridine, a chiral three-membered nitrogen-containing heterocycle, represents a fundamental building block in modern organic synthesis and drug development. The inherent ring strain and the presence of a stereocenter make it a versatile precursor for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. A thorough understanding of its structural and stereochemical properties is paramount for its effective utilization. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework and stereochemistry of such molecules. This in-depth technical guide provides a comprehensive overview of the ¹³C NMR analysis of (s)-2-methylaziridine, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the spectrum, practical experimental considerations, and detailed data interpretation, empowering you to confidently analyze this important chiral synthon.

Understanding the 13C NMR Spectrum of (s)-2-Methylaziridine: A Theoretical Perspective

The ¹³C NMR spectrum of (s)-2-methylaziridine is deceptively simple, exhibiting three distinct signals corresponding to the three carbon atoms in the molecule. However, the precise chemical shifts of these carbons are a direct reflection of their unique electronic environments, influenced by factors such as ring strain, the electronegativity of the nitrogen atom, the inductive effect of the methyl group, and the stereochemistry at the C2 position.

Peak Assignment and Rationale

The proton-decoupled ¹³C NMR spectrum of 2-methylaziridine, as referenced from the Spectral Database for Organic Compounds (SDBS), displays the following chemical shifts:

Carbon AtomChemical Shift (δ) in ppm (CDCl₃)
C2 (CH)24.3
C3 (CH₂)22.4
CH₃17.5

Source: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Let's dissect the rationale behind these assignments:

  • C2 (Methine Carbon): This carbon is directly attached to the nitrogen atom and the methyl group. The electronegative nitrogen atom deshields the C2 carbon, shifting its resonance downfield. Furthermore, the substitution of a hydrogen atom with a methyl group (an α-effect) typically causes a downfield shift. The stereocenter at C2 also influences its electronic environment, though this is more subtly reflected in its interactions with chiral shift reagents or in more complex NMR experiments.

  • C3 (Methylene Carbon): This carbon is also part of the strained aziridine ring and is bonded to the nitrogen atom. Its chemical shift is similar to that of C2, reflecting the strained ring environment and the influence of the adjacent nitrogen. The slightly upfield shift compared to C2 can be attributed to the absence of the additional deshielding effect from a methyl substituent.

  • CH₃ (Methyl Carbon): The methyl carbon exhibits the most upfield chemical shift, which is characteristic of a typical sp³-hybridized carbon in an alkyl group. Its attachment to the chiral center C2 means that in a chiral environment, it can become diastereotopic, though this is not observed in a standard achiral solvent.

The Influence of Stereochemistry and Nitrogen Inversion

The chirality at the C2 position is a key feature of (s)-2-methylaziridine. While a standard ¹³C NMR spectrum in an achiral solvent will not differentiate between the (S) and (R) enantiomers, the stereochemistry profoundly impacts the molecule's interactions and reactivity. The application of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric complexes, which will exhibit distinct ¹³C NMR spectra, allowing for the determination of enantiomeric excess.

Furthermore, the nitrogen atom in the aziridine ring undergoes a process called pyramidal inversion , where it rapidly inverts its configuration. For unsubstituted or symmetrically substituted aziridines, this inversion is fast on the NMR timescale at room temperature, leading to averaged signals for the ring substituents. However, in asymmetrically substituted aziridines like 2-methylaziridine, the two invertomers are diastereomeric and may have different populations and inversion rates.[1][2] This can lead to temperature-dependent NMR spectra and provides a window into the dynamic behavior of the molecule. The energy barrier for nitrogen inversion in aziridines is significantly higher than in acyclic amines due to increased angle strain in the planar transition state.[3][4]

Diagram: Factors Influencing the 13C NMR Spectrum of (s)-2-Methylaziridine

G Topic (s)-2-Methylaziridine 13C NMR Spectrum C2 C2 (CH) δ = 24.3 ppm Topic->C2 C3 C3 (CH2) δ = 22.4 ppm Topic->C3 CH3 CH3 δ = 17.5 ppm Topic->CH3 N_Inversion Nitrogen Inversion Topic->N_Inversion dynamic process RingStrain Ring Strain C2->RingStrain deshielding N_Electronegativity Nitrogen Electronegativity C2->N_Electronegativity deshielding Methyl_Inductive Methyl Group Inductive Effect C2->Methyl_Inductive α-effect (deshielding) Stereochem Stereochemistry (S) C2->Stereochem chiral center C3->RingStrain deshielding C3->N_Electronegativity deshielding CH3->C2 attachment

Caption: Key factors influencing the 13C NMR chemical shifts of (s)-2-methylaziridine.

Experimental Protocol for High-Quality 13C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of (s)-2-methylaziridine requires careful attention to detail, particularly given its volatility and the need for accurate quantitative analysis in some applications.

Sample Preparation
  • Analyte Purity: Ensure the (s)-2-methylaziridine sample is of high purity. Impurities can complicate spectral interpretation and interfere with accurate quantitative measurements.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice. For quantitative studies, ensure the solvent does not contain impurities that could interfere with the signals of interest.

  • Concentration: For a standard ¹³C NMR spectrum, a concentration of 50-100 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5] For quantitative NMR (qNMR), the concentration should be accurately known.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is typically used (δ = 0.0 ppm). For quantitative analysis, a stable internal standard with a known concentration and a resonance that does not overlap with the analyte signals is crucial.

  • Handling Volatility: (s)-2-Methylaziridine is a volatile liquid. Prepare the NMR sample in a well-ventilated fume hood. To prevent evaporation and concentration changes, especially for quantitative measurements, use a sealed NMR tube or a J. Young tube.[6]

NMR Spectrometer Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and experimental goals.

ParameterRecommended SettingRationale
Pulse Program zgpg30 or similar with proton decouplingStandard pulse sequence for a quantitative ¹³C NMR with a 30° pulse angle to allow for shorter relaxation delays.
Spectrometer Frequency ≥ 100 MHz for ¹³CHigher field strengths provide better signal dispersion and sensitivity.
Number of Scans (ns) 1024 or higherA sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nucleus.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing carbonFor quantitative analysis, it is critical to allow for full relaxation of all carbon nuclei between pulses. T₁ values can be determined experimentally using an inversion-recovery pulse sequence. For non-quantitative spectra, a shorter delay (1-2 s) is often sufficient.
Acquisition Time (aq) 1-2 secondsA longer acquisition time provides better digital resolution.
Spectral Width (sw) 0 - 200 ppmThis range typically covers the chemical shifts of most organic compounds.
Temperature 298 K (25 °C)Maintain a constant and known temperature for reproducibility, especially for studies involving dynamic processes like nitrogen inversion.

Diagram: Experimental Workflow for 13C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh (s)-2-Methylaziridine (50-100 mg) P2 Dissolve in Deuterated Solvent (e.g., CDCl3, 0.6 mL) P1->P2 P3 Add Internal Standard (e.g., TMS) P2->P3 P4 Transfer to NMR Tube (Use sealed tube for volatility) P3->P4 A1 Insert Sample into Spectrometer P4->A1 A2 Lock and Shim A1->A2 A3 Set Acquisition Parameters (Pulse Program, ns, d1, etc.) A2->A3 A4 Acquire 13C NMR Spectrum A3->A4 D1 Fourier Transform A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Peak Picking & Integration D3->D4 D5 Spectral Interpretation D4->D5

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Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Molecular Structure of (S)-2-Methylaziridine Abstract (S)-2-Methylaziridine is a chiral three-membered nitrogen heterocycle of significant interest in synthetic organic chemistry and me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of (S)-2-Methylaziridine

Abstract

(S)-2-Methylaziridine is a chiral three-membered nitrogen heterocycle of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structural features, dominated by substantial ring strain and a defined stereocenter, render it a potent and versatile building block for the stereoselective synthesis of complex nitrogen-containing molecules. This guide provides a comprehensive analysis of its molecular architecture, spectroscopic signature, inherent reactivity, and strategic applications in drug development. We will explore the causality behind its reactivity, focusing on the principles of ring-opening reactions, and provide detailed protocols and visualizations to support the experimental and theoretical discussion.

The Aziridine Motif: A Primer on Strain and Chirality

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom.[1][2] They are the nitrogen analogues of epoxides and cyclopropanes. The defining characteristic of the aziridine ring is its high degree of ring strain, estimated to be around 27 kcal/mol.[1] This inherent strain is the primary driving force behind their characteristic reactivity, making them susceptible to ring-opening reactions that relieve this energetic penalty.[1][3]

The introduction of a substituent, such as the methyl group in 2-methylaziridine, creates a chiral center. Chirality is a fundamental concept in pharmacology, as enantiomers of a drug can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles.[4][5][6] The ability to synthesize and utilize a single enantiomer, such as (S)-2-methylaziridine, is therefore of paramount importance in modern drug discovery.[7][8] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines requiring the characterization and control of stereochemistry in pharmaceutical development.[4]

Molecular Architecture of (S)-2-Methylaziridine

Stereochemistry and Conformational Landscape

The (S)-2-methylaziridine molecule possesses a single stereogenic center at the C2 carbon atom, which is bonded to four different groups: the nitrogen atom, the C3 carbon, a hydrogen atom, and a methyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration is designated as (S).

The geometry of the aziridine ring deviates significantly from the ideal tetrahedral geometry of sp³-hybridized atoms. The internal bond angles are compressed to approximately 60°, leading to considerable angle strain. This forces the C-N and C-C bonding orbitals to have increased p-character, which in turn influences the hybridization of the nitrogen atom's lone pair, making it less basic (pKa ≈ 8.0) than typical acyclic amines.

Electronic Profile

The electronic nature of (S)-2-methylaziridine is dictated by the electronegativity of the nitrogen atom and the strain of the ring. The nitrogen atom polarizes the C-N bonds, making the ring carbons electrophilic. The methyl group, being an electron-donating group, slightly modulates the electron density of the adjacent C2 carbon. However, the reactivity is overwhelmingly governed by the need to relieve ring strain.

The reactivity of the aziridine nitrogen is highly tunable. In its non-activated state (with a hydrogen or alkyl group on the nitrogen), the aziridine is relatively stable and unreactive towards most nucleophiles.[1][2] Activation is required to enhance the electrophilicity of the ring carbons. This is typically achieved by protonation of the nitrogen or by attaching an electron-withdrawing group (e.g., sulfonyl, acyl), which makes the nitrogen a much better leaving group.[1]

Spectroscopic Characterization

The precise structure of (S)-2-methylaziridine is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's connectivity and chemical environment.

Spectroscopic Data for (S)-2-Methylaziridine
Technique Characteristic Features
¹H NMR Signals for the methyl protons (doublet), the C2 proton (multiplet), and the two diastereotopic C3 protons (multiplets). The N-H proton often appears as a broad singlet.[9][10]
¹³C NMR Three distinct signals corresponding to the methyl carbon, the C2 carbon, and the C3 carbon.[9]
Mass Spec (MS) A molecular ion peak (M+) at m/z = 57.09, with characteristic fragmentation patterns resulting from the loss of methyl or other small fragments.[11][12]
Infrared (IR) Characteristic N-H stretching vibrations (around 3300 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and N-H bending.

Synthesis and Reactivity: The Art of Controlled Ring-Opening

Stereoselective Synthesis

Chiral aziridines like the (S)-2-methyl enantiomer are often synthesized from readily available chiral precursors, a strategy known as "chiral pool" synthesis. A common and efficient method is the intramolecular cyclization of a chiral 1,2-amino alcohol. For (S)-2-methylaziridine, the precursor is typically (S)-alaninol, which is derived from the natural amino acid L-alanine. The hydroxyl group is first converted into a good leaving group (e.g., a mesylate or tosylate), followed by base-promoted intramolecular nucleophilic substitution by the amine to close the ring.[13][14] This process occurs with inversion of stereochemistry at the carbon bearing the leaving group.

G cluster_0 Synthesis of (S)-2-Methylaziridine from (S)-Alaninol S_Alaninol (S)-Alaninol Intermediate Activated Intermediate (e.g., O-Tosylate) S_Alaninol->Intermediate 1. TsCl, Pyridine Product (S)-2-Methylaziridine Intermediate->Product 2. Strong Base (e.g., NaOH) (Intramolecular SN2)

Caption: Stereospecific synthesis of (S)-2-methylaziridine.

The Cornerstone of Reactivity: Nucleophilic Ring-Opening

The synthetic utility of (S)-2-methylaziridine is realized through its ring-opening reactions. The key to harnessing this reactivity lies in controlling the regioselectivity—that is, controlling which of the two ring carbons (C2 or C3) the incoming nucleophile attacks.[15]

Activation is Key: For the ring-opening to proceed efficiently with most nucleophiles, the aziridine must first be activated. This involves forming a more reactive aziridinium ion by protonating or alkylating the nitrogen atom, which transforms the nitrogen into a better leaving group.[2][15]

Regioselective Control: The site of nucleophilic attack is determined by the reaction conditions:

  • Under Acidic Conditions (SN1-like character): Protonation of the nitrogen creates a highly reactive aziridinium ion. The transition state has significant carbocationic character. The positive charge is better stabilized at the more substituted carbon (C2). Therefore, the nucleophile preferentially attacks the more substituted C2 position .

  • Under Neutral or Basic Conditions (SN2 character): With less reactive, N-acyl or N-sulfonyl activated aziridines, the reaction proceeds via a classic SN2 mechanism. Steric hindrance becomes the dominant factor, and the nucleophile attacks the less substituted and more accessible C3 position .

This predictable regioselectivity allows chemists to use a single chiral starting material to generate two different regioisomeric products, both with controlled stereochemistry.

G cluster_acid Acidic Conditions (SN1-like) cluster_base Neutral/Basic Conditions (SN2) Start (S)-2-Methylaziridine Activated Activated Aziridinium Ion Start->Activated Activation (e.g., H⁺ or R-X) Product_C2 Product A (Attack at C2) Activated->Product_C2 Nu:⁻ attacks more substituted carbon Product_C3 Product B (Attack at C3) Activated->Product_C3 Nu:⁻ attacks less substituted carbon (steric control)

Caption: Regioselective ring-opening of activated (S)-2-methylaziridine.

Strategic Importance in Drug Development and Medicinal Chemistry

The aziridine ring is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[16][17] Compounds containing this motif have demonstrated a wide range of activities, including antibacterial, anticancer, and antimalarial properties.[17]

(S)-2-methylaziridine serves as a valuable chiral building block for introducing 1,2-amino functionalities, which are common motifs in drug molecules.[1][18] The ability to open the ring stereospecifically provides a powerful route to chiral amines, amino alcohols, and diamines—all critical components in the synthesis of complex drug candidates.[19] For example, the ring-opening of a protected (S)-2-methylaziridine with an appropriate nucleophile can be a key step in constructing the side chains of antiviral or anticancer agents, where precise stereochemistry is essential for target binding and efficacy.

Conclusion

The molecular structure of (S)-2-methylaziridine is a masterful blend of strain and stereochemistry. Its strained three-membered ring provides the thermodynamic driving force for highly useful chemical transformations, while its chiral center allows for the precise installation of stereochemistry in synthetic targets. A thorough understanding of its structure, spectroscopic properties, and the principles governing its regioselective ring-opening is essential for leveraging its full potential. For researchers, scientists, and drug development professionals, (S)-2-methylaziridine is not merely a simple heterocycle but a sophisticated tool for the efficient and elegant construction of the chiral molecules that will become the medicines of tomorrow.

References

  • Aziridine: ring strain promotes ring opening. (2025, July 15). [Source name not available].
  • A Comparative Guide to the Reactivity of Aziridines and Epoxides in Ring-Opening Reactions. (n.d.). BenchChem.
  • Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. (2017, November 12).
  • Alkylative Aziridine Ring-Opening Reactions. (2021, March 18).
  • Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. (2025, November 3).
  • (s)-2-Methylaziridine. (n.d.).
  • The Significance of Chirality in Drug Design and Development. (n.d.).
  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. (2025, July 17).
  • Role of Chirality in Drugs. (2018, February 23). Juniper Publishers.
  • Role of Chirality in Drugs Discovery and Development. (2021, December 24). Open Access Journals.
  • New class of chiral molecules offers strong stability for drug development. (2025, July 21).
  • Exploring the Intricacies of Chiral Chemistry in Drug Discovery. (2025, June). Longdom Publishing.
  • Aziridine synthesis by ring closure reaction. (n.d.). Organic Chemistry Portal.
  • The synthesis of chiral aziridine. (n.d.).
  • Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. (2025, August 9).
  • Enantio- and Diastereoselective Copper-Catalyzed Synthesis of Chiral Aziridines with Vicinal Tetrasubstituted Stereocenters. (2023, November 17). Organic Letters.
  • Aziridine, 2-methyl-. (n.d.). NIST WebBook.
  • Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. (2021, March 19). MDPI.
  • A New Synthesis of 2-Methyleneaziridines. (1997, April 1). [Source name not available].
  • 2-Methylaziridine(75-55-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. (2012, September 5). LOCKSS.
  • Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. (2016). PubMed.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). [Source name not available].

Sources

Exploratory

In-Depth Technical Guide & Safety Whitepaper: (S)-2-Methylaziridine

Physicochemical Profiling, Mechanistic Toxicity, and Advanced Handling Protocols for Asymmetric Synthesis Executive Summary (S)-2-Methylaziridine (CAS: 52340-20-2), also known as (-)-Propylenimine, is a highly reactive,...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Mechanistic Toxicity, and Advanced Handling Protocols for Asymmetric Synthesis

Executive Summary

(S)-2-Methylaziridine (CAS: 52340-20-2), also known as (-)-Propylenimine, is a highly reactive, chiral, three-membered nitrogen heterocycle. While it is an indispensable chiral building block in drug development and asymmetric synthesis, its utility is matched by its extreme toxicity, flammability, and volatility. Standard Material Safety Data Sheets (MSDS) often lack the mechanistic context required for advanced laboratory handling. As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. This guide details the causality behind its handling protocols, its mechanistic pathology, and self-validating experimental workflows to ensure uncompromising safety and scientific integrity.

Physicochemical Profiling & Structural Causality

The extreme reactivity of (S)-2-Methylaziridine stems directly from its molecular geometry. The high ring strain of the three-membered aziridine ring (approximately 27 kcal/mol) combined with the polarization of the C–N bonds creates a strong thermodynamic driving force for ring-opening reactions.

According to [1], the compound's low molecular weight and specific physical properties dictate its behavior in both the fume hood and biological systems.

Table 1: Physicochemical Properties & Handling Implications

PropertyValueCausality / Practical Implication
Molecular Formula C3H7NSmall molecular footprint allows rapid permeation through standard elastomers (e.g., nitrile).
Molecular Weight 57.09 g/mol Facilitates rapid diffusion in air and biological tissues, increasing inhalation risk.
Boiling Point 65.0 - 66.5 °CHigh volatility at room temperature necessitates cooling during all transfers.
Density 0.824 g/cm³Floats on aqueous layers; requires vigorous stirring during chemical quenching.
pKa (Predicted) ~8.2Readily protonated at physiological pH, activating the ring for nucleophilic attack.
Chiral Center (S)-configurationHighly valuable for stereospecific nucleophilic ring-opening in drug synthesis.

Mechanistic Pathology & Toxicity

To handle (S)-2-Methylaziridine safely, one must understand why it is toxic. Standard safety databases, such as [2][3], classify it under Hazard Codes T (Toxic) and R45 (May cause cancer). The causality lies in its electrophilic nature in vivo.

At a physiological pH of 7.4, a significant fraction of the aziridine nitrogen becomes protonated, forming a highly reactive aziridinium ion. This intermediate acts as a potent electrophile. It is highly susceptible to nucleophilic attack by the nitrogenous bases of DNA (specifically the N7 position of guanine) and the thiol groups of cellular proteins. This irreversible covalent alkylation disrupts DNA replication and transcription, directly leading to mutagenesis and severe cellular toxicity.

Toxicity A (S)-2-Methylaziridine B Protonation (In Vivo) A->B Physiological pH (7.4) C Aziridinium Ion Intermediate B->C Ring Activation D Nucleophilic Attack (DNA Guanine N7) C->D Electrophilic Target E Covalent Alkylation Adduct D->E Irreversible Binding F DNA Damage / Mutagenesis E->F Cellular Toxicity

Mechanistic pathway of in vivo DNA alkylation by (S)-2-Methylaziridine.

Advanced Handling & Containment Protocols

Because of its volatility and skin permeability, standard laboratory precautions are insufficient. Aziridines can permeate standard nitrile gloves in minutes. The following protocol utilizes a self-validating system to ensure absolute containment.

Protocol 1: Safe Transfer Workflow
  • PPE Selection: Don a heavy-duty chemical apron and double gloves (butyl rubber over standard nitrile). Causality: Butyl rubber provides superior resistance to permeation by small, polar amines, preventing transdermal absorption.

  • Temperature Equilibration: Cool the sealed reagent bottle to -20 °C prior to opening. Causality: Cooling drastically reduces the vapor pressure (BP 66.5 °C), mitigating the inhalation risk of concentrated vapors upon septum puncture.

  • Inert Atmosphere: Purge the receiving Schlenk flask with Argon on a Schlenk line.

  • Syringe Transfer: Use a gas-tight syringe equipped with a Luer-lock needle. Draw the required volume slowly. Causality: Rapid drawing causes cavitation, which can aerosolize the toxic liquid inside the syringe barrel.

  • Self-Validation (Quenching): Immediately after transfer, rinse the syringe in a prepared quench bath of 10% aqueous HCl. Validation Step: Test the quench bath with pH paper; it must remain strongly acidic (pH < 3). A rising pH indicates acid exhaustion, meaning the aziridine is no longer being safely neutralized into its harmless amino-alcohol derivative.

Handling Step1 Equilibrate Reagent to -20°C Step2 Purge Flask with Argon Step1->Step2 Minimize Vapor Pressure Step3 Gas-Tight Syringe Transfer Step2->Step3 Inert Atmosphere Step4 Quench Syringe in 10% HCl Step3->Step4 Prevent Exposure Step5 Validate Quench (pH < 3) Step4->Step5 Self-Validating Step

Step-by-step containment and transfer workflow for volatile aziridines.

Synthetic Applications & Experimental Workflows

In drug development, (S)-2-Methylaziridine is primarily utilized for the stereospecific synthesis of chiral amines. The built-in ring strain allows for facile ring-opening, provided the nitrogen is properly activated.

Protocol 2: Regioselective Ring-Opening Synthesis
  • Activation: Dissolve (S)-2-Methylaziridine (1.0 eq) in anhydrous THF under Argon and cool to 0 °C. Add a Lewis acid catalyst (e.g., BF3·OEt2, 0.1 eq). Causality: The Lewis acid coordinates to the aziridine nitrogen, increasing the electrophilicity of the adjacent carbons without requiring harsh protic acids that might degrade sensitive nucleophiles.

  • Nucleophilic Attack: Slowly add the nucleophile (e.g., a thiol or amine, 1.2 eq) dropwise to maintain the temperature at 0 °C.

  • Reaction Progression & Validation: Stir at 0 °C for 2 hours, then warm to room temperature. Validation Step: Monitor the reaction by Thin Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the starting material spot and the appearance of a highly polar, ninhydrin-active spot confirms full conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid, followed by extraction with dichloromethane.

Synthesis N1 (S)-2-Methylaziridine in THF N2 Add Lewis Acid (BF3·OEt2) N1->N2 Nitrogen Coordination N3 Add Nucleophile at 0°C N2->N3 Cooling prevents side reactions N4 Regioselective SN2 Attack N3->N4 Stereochemical retention N5 TLC Validation (Ninhydrin) N4->N5 Confirm conversion

Regioselective nucleophilic ring-opening of (S)-2-Methylaziridine.

Emergency Response & Decontamination

Spills of (S)-2-Methylaziridine must be treated as critical chemical emergencies due to its UN 2733 classification (Flammable, Corrosive, Toxic)[4].

Protocol 3: Spill Quenching & Decontamination
  • Evacuation & PPE: Evacuate the immediate area. Responders must wear self-contained breathing apparatus (SCBA) and fully encapsulating chemical suits.

  • Containment: Cover the spill with a non-combustible absorbent material (e.g., dry sand or vermiculite). Causality: This avoids sparking (crucial for a highly flammable liquid) and minimizes the exposed surface area, drastically reducing the evaporation rate.

  • Neutralization: Carefully apply a 10% aqueous solution of sodium bisulfate (NaHSO4) or dilute HCl over the absorbent. Causality: The acid protonates the aziridine, triggering an immediate ring-opening reaction with water to form a non-volatile, non-toxic amino alcohol (e.g., 1-amino-2-propanol).

  • Validation: Test the resulting slurry with pH paper. Validation Step: The slurry must remain acidic (pH 2-3) for at least 30 minutes to ensure all aziridine molecules are fully consumed before disposal as hazardous waste.

References

  • PubChem, National Institutes of Health (NIH). "(s)-2-Methylaziridine | C3H7N | CID 186632". PubChem Compound Summary. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (S)-2-Methylaziridine: A Comprehensive Protocol via the Modified Wenker Method

Introduction & Scope Chiral aziridines are highly strained, reactive heterocycles that serve as indispensable building blocks in advanced organic synthesis, medicinal chemistry, and the development of specialized polyami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Chiral aziridines are highly strained, reactive heterocycles that serve as indispensable building blocks in advanced organic synthesis, medicinal chemistry, and the development of specialized polyamines. Among these, (S)-2-Methylaziridine (also known as (S)-propylene imine) is a critical intermediate for stereoselective ring-opening reactions and the construction of complex nitrogen-containing architectures[1][2].

While various synthetic routes exist—including the Gabriel-Cromwell reaction and Mitsunobu-type cyclizations—the remains the most robust, scalable, and atom-economical method for preparing unsubstituted chiral aziridines from β-amino alcohols[1][3]. This Application Note details the mechanistic rationale and provides a self-validating, step-by-step protocol for the enantioselective synthesis of (S)-2-methylaziridine from the chiral pool precursor, (S)-alaninol[4][5].

Mechanistic Rationale & Stereochemical Control (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe. The Wenker synthesis operates through a two-phase process designed to maximize leaving group efficacy while strictly preserving the stereocenter.

Causality of Reagent Selection

The direct intramolecular cyclization of an amino alcohol is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl (-OH) moiety.

  • Activation (Esterification): We utilize concentrated sulfuric acid (H₂SO₄) to convert the primary hydroxyl group of (S)-alaninol into a sulfate ester[1][3]. Heating the mixture under reduced pressure forcefully removes the water byproduct, driving the equilibrium toward the stable zwitterionic intermediate, (S)-2-aminopropyl hydrogen sulfate.

  • Cyclization: The addition of a strong aqueous base (NaOH) deprotonates the ammonium ion, restoring the nucleophilicity of the nitrogen atom. The base also facilitates the intramolecular Sₙ2 displacement of the sulfate group[1][2].

Stereochemical Integrity

The stereochemical brilliance of this method lies in its regioselectivity. In (S)-alaninol, the chiral center is located at the C2 position (bearing the amine), while the primary hydroxyl group is at the achiral C1 position. During the Sₙ2 cyclization, the nitrogen lone pair attacks C1. Because no bonds connected to the C2 stereocenter are broken or formed during this displacement, the (S)-configuration is completely retained in the final aziridine product[4][6].

Furthermore, the Wenker synthesis is chosen over Mitsunobu conditions because it generates non-volatile inorganic salts (Na₂SO₄) rather than triphenylphosphine oxide. This allows the highly volatile (S)-2-methylaziridine to be isolated purely via distillation, bypassing complex chromatographic purification[3].

Physicochemical & Reaction Data

To ensure proper handling and reaction tracking, the quantitative data for the starting materials and target molecule are summarized below.

ParameterValue / Specification
Chemical Name (S)-2-Methylaziridine
CAS Number 52340-20-2[4][5]
Molecular Formula C₃H₇N
Molecular Weight 57.09 g/mol [4]
Boiling Point 66.5 °C at 760 mmHg[4][5]
Density 0.824 g/cm³[4][5]
Refractive Index 1.413[4][5]
Expected Yield 65% – 75% (over two steps)[1][5]
Enantiomeric Purity > 98% ee (dependent on (S)-alaninol purity)

Workflow Visualization

The following diagram illustrates the logical progression and mechanistic transformations of the modified Wenker synthesis.

Workflow A (S)-Alaninol (Chiral Pool Starting Material) B Protonation & Esterification (Conc. H2SO4, 120°C, Vacuum) A->B C (S)-2-Aminopropyl Hydrogen Sulfate (Stable Zwitterionic Intermediate) B->C - H2O (Drives Equilibrium) D Base-Promoted Cyclization (NaOH aq, Heat) C->D E Intramolecular SN2 Displacement (Inversion at C1, Retention at C2) D->E F (S)-2-Methylaziridine (Distillation at 66.5°C) E->F Isolation via Distillation

Figure 1: Mechanistic workflow of the modified Wenker synthesis for (S)-2-Methylaziridine.

Detailed Experimental Protocol

⚠️ CRITICAL SAFETY WARNING: Aziridines are highly strained, toxic, and potent alkylating agents[2][7]. They pose severe inhalation and skin contact hazards. All operations must be conducted in a certified fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile or butyl rubber gloves.

Phase 1: Synthesis of (S)-2-Aminopropyl Hydrogen Sulfate

Objective: Activate the primary hydroxyl group for nucleophilic displacement.

  • Reagent Mixing: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 15.0 g (0.20 mol) of pure (S)-alaninol. Cool the flask to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add 20.6 g (0.21 mol, ~1.05 equiv) of concentrated sulfuric acid (H₂SO₄) dropwise over 30 minutes.

    • Causality Check: This reaction is highly exothermic. Slow addition prevents localized charring and degradation of the amino alcohol[1].

  • Dehydration (Equilibrium Shift): Equip the flask with a short-path distillation head connected to a vacuum pump (10–15 mmHg). Heat the viscous mixture gradually to 110–120 °C using an oil bath.

    • Self-Validation: You will observe the distillation of water. The removal of water is the thermodynamic driver that forces the esterification to completion[1][3].

  • Crystallization: Once water evolution ceases (approx. 2–3 hours), remove the vacuum and allow the flask to cool to room temperature. The product will solidify into a glassy, hygroscopic mass of (S)-2-aminopropyl hydrogen sulfate. This intermediate can be used directly in the next step without further purification.

Phase 2: Base-Promoted Cyclization and Isolation

Objective: Execute the Sₙ2 ring closure and isolate the volatile aziridine.

  • Dissolution: Dissolve the glassy sulfate ester intermediate in 30 mL of distilled water.

  • Base Addition: Prepare a solution of 24.0 g (0.60 mol, ~3.0 equiv) of sodium hydroxide (NaOH) in 40 mL of water. Add this aqueous base to the reaction flask.

    • Causality Check: A large excess of base is required to fully deprotonate the intermediate and neutralize the bisulfate byproduct, ensuring the nitrogen is nucleophilic enough to attack C1[3].

  • Distillation Setup: Equip the flask with a fractional distillation apparatus and a receiving flask submerged in an ice-salt bath (-5 °C).

  • Cyclization & Co-distillation: Heat the reaction mixture to 90–100 °C. The intramolecular Sₙ2 reaction will occur, and the formed (S)-2-methylaziridine will immediately co-distill with water.

    • Self-Validation: The vapor temperature will stabilize around 66–70 °C, confirming the continuous removal of the aziridine product[4][5]. Distill until the vapor temperature rises significantly, indicating the depletion of the product.

  • Salting Out & Drying: The distillate is a biphasic mixture of water and aziridine. Add solid potassium hydroxide (KOH) pellets slowly to the distillate until the aqueous layer is saturated.

    • Causality Check: KOH serves a dual purpose: it "salts out" the highly water-soluble aziridine into a distinct organic layer, and it acts as a basic desiccant.

  • Final Purification: Separate the upper organic layer using a separatory funnel. Dry the organic phase over fresh KOH pellets for 12 hours. Decant and perform a final simple distillation to yield pure (S)-2-methylaziridine as a clear, colorless liquid.

  • Storage: Store the product in a tightly sealed, dark glass bottle over a few pellets of alkali hydroxide (NaOH or KOH) at 4 °C.

    • Causality Check: Alkali hydroxides stabilize the aziridine by preventing spontaneous, trace-acid-catalyzed cationic ring-opening polymerization (CROP)[3][8].

References

  • Polymer Chemistry (RSC Publishing): Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Details the atom economy of the Wenker synthesis and the necessity of alkali stabilization against cationic polymerization. URL:[Link]

  • Journal of Organic Chemistry (ACS Publications): Stereospecific Synthesis of Chiral Aziridines. Provides foundational literature on the retention of stereochemistry when synthesizing (S)-2-methylaziridine from L-alaninol. URL:[Link]

  • LookChem Database: (S)-2-Methylaziridine Chemical Properties and Synthetic Routes. Source for validated physicochemical data including boiling point, density, and CAS registry information. URL:[Link]

Sources

Application

Application Note: Regioselective Ring-Opening of (S)-2-Methylaziridine in API Synthesis

Executive Summary & Scope (S)-2-Methylaziridine is a highly strained, three-membered nitrogenous heterocycle with a strain energy of approximately 26–27 kcal/mol[1]. In drug development and complex alkaloid synthesis, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

(S)-2-Methylaziridine is a highly strained, three-membered nitrogenous heterocycle with a strain energy of approximately 26–27 kcal/mol[1]. In drug development and complex alkaloid synthesis, it serves as a critical chiral building block for generating functionalized 1,2-diamines, amino alcohols, and bioactive ether derivatives (such as mexiletine analogues)[2].

Because (S)-2-methylaziridine is a "non-activated" aziridine—meaning its ring nitrogen is basic and lacks an electron-withdrawing group (EWG) to delocalize the lone pair—it is inherently resistant to nucleophilic attack by weak nucleophiles[3]. As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality, quantitative parameters, and validated protocols required to successfully activate and open this heterocycle with high regioselectivity and stereospecificity.

Mechanistic Principles: Activation, Regioselectivity, and Stereocontrol

The Necessity of Electrophilic Activation

To facilitate nucleophilic cleavage, the non-activated aziridine must be converted into a highly electrophilic aziridinium ion . This is achieved through coordination with a Lewis acid (e.g., BF₃·OEt₂), protonation via a Brønsted acid (e.g., TsOH, TFA), or N-alkylation/acylation (e.g., using MeOTf or TsCl)[4][5]. This activation lowers the LUMO of the C–N bonds, making them susceptible to nucleophilic attack.

Regioselectivity: C2 vs. C3 Attack

The ring opening of the activated (S)-2-methylaziridinium ion can proceed via two distinct pathways:

  • Path A (C3 Attack): Nucleophilic attack occurs at the unsubstituted, less sterically hindered C3 carbon. Theoretical investigations using Density Functional Theory (DFT) demonstrate that backside attack at C3 is kinetically favored due to lower activation barriers[6].

  • Path B (C2 Attack): Attack at the substituted C2 carbon is sterically hindered. While thermodynamically favored in aziridines bearing stabilizing groups (like phenyl or vinyl) that provide S_N1-like carbocation stabilization, the simple methyl group in 2-methylaziridine does not sufficiently stabilize positive charge. Thus, S_N2 attack at C3 dominates[4][7].

Stereospecificity

Because the preferred attack occurs at the achiral C3 position, the existing (S)-stereocenter at C2 is preserved. This results in complete retention of chirality, yielding (S)-configured acyclic products[8]. If forced to attack at C2 (under specific activating conditions), the S_N2 mechanism would invert the stereocenter to the (R)-configuration.

G A (S)-2-Methylaziridine (Non-activated) B Aziridinium Ion (Activated Intermediate) A->B Electrophile (H+, LA, R+) C Path A: C3 Attack (Kinetically Favored) B->C Nu- (Backside) D Path B: C2 Attack (Sterically Hindered) B->D Nu- (Backside) E (S)-Product (Retention of C2 Chirality) C->E F (R)-Product (Inversion at C2) D->F

Regioselective ring-opening pathways of activated (S)-2-Methylaziridine.

Quantitative Data: Nucleophile Scope and Selectivity

The table below summarizes the empirical outcomes of reacting (S)-2-methylaziridine with various nucleophiles under different activation strategies.

Nucleophile ClassActivating AgentMajor Attack SiteRegioselectivity (C3:C2)Typical YieldReference
Aliphatic Amines (e.g., Methylamine)BF₃·OEt₂ (Lewis Acid)C3> 95:580 - 90%[6]
Phenols / Aryl Ethers TsOH (Brønsted Acid)C3> 90:1075 - 85%[2][9]
Azide (N₃⁻)MeOTf (Alkylative)C3> 95:570 - 80%[5]
Water / Alcohols TFA / TsOHC2 / C3 MixtureSubstrate Dependent60 - 85%[8][10]

Validated Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring Opening with Aliphatic Amines

This protocol utilizes Boron trifluoride etherate (BF₃·OEt₂) to generate the aziridinium ion, followed by a regiospecific nucleophilic attack by an amine to yield an (S)-1,2-diamine derivative[6].

Reagents & Equipment:

  • (S)-2-Methylaziridine (1.0 equiv, strictly anhydrous)

  • Aliphatic amine (e.g., benzylamine or methylamine, 1.2 equiv)

  • BF₃·OEt₂ (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask, argon atmosphere, -78 °C cooling bath.

Step-by-Step Workflow:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 10 mL of anhydrous DCM and the aliphatic amine (1.2 mmol).

    • Causality: Moisture must be rigorously excluded to prevent competitive ring-opening by water, which would yield amino alcohol impurities[8].

  • Aziridine Addition: Inject (S)-2-methylaziridine (1.0 mmol) into the stirring solution and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation: Dropwise, add BF₃·OEt₂ (1.1 mmol) over 10 minutes.

    • Causality: The formation of the aziridinium complex is highly exothermic. Dropwise addition at cryogenic temperatures prevents thermal degradation and uncontrolled polymerization of the highly strained ring[9].

  • Reaction Propagation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid. Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation (NMR Analysis): Analyze the crude mixture via ¹H-NMR. The disappearance of the highly shielded aziridine ring protons (typically 1.5–2.0 ppm) and the appearance of a downfield methine proton (multiplet, ~3.0–3.5 ppm) confirms successful ring opening. The preservation of the (S)-configuration is validated by chiral HPLC against a racemic standard.

Protocol 2: Brønsted Acid-Mediated Synthesis of Mexiletine Analogues

This protocol leverages p-Toluenesulfonic acid (TsOH) to activate the aziridine for nucleophilic attack by phenolic compounds, a critical pathway for synthesizing sodium channel blockers[2].

Reagents & Equipment:

  • (S)-2-Methylaziridine (1.0 equiv)

  • 2,6-Dimethylphenol (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 1.1 equiv)

  • Acetonitrile (CH₃CN)

  • Reflux apparatus.

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve (S)-2-methylaziridine (1.0 mmol) and TsOH·H₂O (1.1 mmol) in 5 mL of CH₃CN. Stir at room temperature for 15 minutes to ensure complete protonation to the aziridinium tosylate salt.

  • Nucleophilic Attack: Add 2,6-dimethylphenol (1.5 mmol) to the solution.

    • Causality: Phenols are relatively weak nucleophiles. Pre-forming the aziridinium ion ensures that the electrophile is reactive enough to undergo S_N2 attack by the phenolic oxygen[2][9].

  • Thermal Drive: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Ninhydrin stain) until the aziridine spot is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with 1M NaOH (2 × 10 mL) to remove excess phenol and neutralize the TsOH.

  • Self-Validation: The regioselectivity (C3 attack) is confirmed by ¹³C-NMR. The carbon bonded to the phenoxy group (C3) will appear around 70-75 ppm (CH₂), while the carbon bearing the primary amine (C2) will appear around 45-50 ppm (CH). If C2 attack had occurred, the chemical shifts would be inverted (phenoxy on CH, amine on CH₂).

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Bioactive Molecules Using (S)-2-Methylaziridine

Introduction: The Strategic Value of (S)-2-Methylaziridine in Chiral Synthesis (S)-2-Methylaziridine, also known as (S)-propyleneimine, is a cornerstone chiral building block in modern medicinal chemistry and asymmetric...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (S)-2-Methylaziridine in Chiral Synthesis

(S)-2-Methylaziridine, also known as (S)-propyleneimine, is a cornerstone chiral building block in modern medicinal chemistry and asymmetric synthesis.[1][2] This three-membered nitrogen heterocycle is distinguished by its inherent ring strain and a stereodefined center, making it a potent electrophile for highly stereocontrolled bond-forming reactions.[3] The high degree of regio- and stereoselectivity achievable in its ring-opening reactions allows for the efficient construction of complex chiral amines, amino alcohols, and diamines, which are prevalent structural motifs in a vast array of pharmaceuticals and bioactive natural products.[4][5]

The strategic importance of (S)-2-methylaziridine lies in its ability to serve as a compact and reliable source of chirality. The ring-opening process, typically proceeding via an SN2 mechanism, predictably inverts the stereochemistry at the site of nucleophilic attack, providing access to enantiomerically pure products that would be challenging to synthesize otherwise.[3] This guide provides detailed application notes and validated protocols for leveraging (S)-2-methylaziridine in the synthesis of key classes of bioactive molecules, offering researchers a practical framework for its effective utilization in drug discovery and development programs.

Core Principle: The Nucleophilic Ring-Opening Reaction

The synthetic utility of (S)-2-methylaziridine is dominated by its susceptibility to nucleophilic ring-opening. The high ring strain (approx. 27 kcal/mol) makes the C-N bonds weak and the carbon atoms highly electrophilic.

Key Mechanistic Features:

  • Activation : While highly strained, non-activated N-H or N-alkyl aziridines can be relatively inert.[6] Reactivity is significantly enhanced by activating the nitrogen atom, typically through protonation with a Brønsted acid, coordination to a Lewis acid, or by installing an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen. This activation polarizes the C-N bonds, making the ring carbons more susceptible to attack.

  • Regioselectivity : Nucleophilic attack on 2-substituted aziridines, such as (S)-2-methylaziridine, overwhelmingly occurs at the less sterically hindered carbon atom (C3).[7][8] This provides a predictable and reliable method for installing functionality at a specific position.

  • Stereoselectivity : The ring-opening is a classic SN2 reaction, resulting in a complete inversion of the stereochemistry at the carbon center being attacked. This allows for the precise transfer of chirality from the starting aziridine to the acyclic product.

Application Note I: Stereoselective Synthesis of Chiral 1,2-Diamines

Chiral 1,2-diamines are privileged structures in medicinal chemistry and serve as essential ligands in asymmetric catalysis.[4] A novel and efficient method for their synthesis involves using an aziridine to open another aziridine ring, a process that can be described as a "self-opening" reaction when catalyzed. This approach provides direct, stereocontrolled access to complex diamines containing a residual aziridine ring, which can be used for further functionalization.

Workflow for Chiral 1,2-Diamine Synthesis

cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack A (S)-2-Methylaziridine C Activated Aziridinium Complex A->C Coordination B Lewis Acid (e.g., ZnBr₂) B->C E Regioselective Ring-Opening (Attack at less substituted carbon) C->E Electrophile D Second equivalent of (S)-2-Methylaziridine (Nucleophile) D->E F Chiral 1,2-Diamine Product (Single Diastereoisomer) E->F Product Formation A N-Protected Aziridine Intermediate (Derived from Shikimic Acid or other chiral pool sources) D Sₙ2 Ring-Opening A->D B 3-Pentanol (Nucleophile) B->D C Lewis Acid (e.g., BF₃·OEt₂) C->D Activation E Oseltamivir Core Structure (Amino Ether) D->E Forms C-O bond with inversion of stereochemistry A N-Sulfonyl-(S)-2-methylaziridine (Activated Aziridine) D Regio- and Stereoselective Ring-Opening (Sₙ2) A->D B Oxygen Nucleophile (H₂O, R-OH, R-COOH) B->D C Acid Catalyst (Brønsted or Lewis) C->D Activation E Chiral β-Amino Alcohol Derivative D->E Product

Sources

Application

Application Notes &amp; Protocols: (S)-2-Methylaziridine as a Chiral Precursor for Nitrogen-Containing Heterocycles

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-2-methylaziridine as a versatile chiral building block. We d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-2-methylaziridine as a versatile chiral building block. We delve into the core reactivity principles, focusing on the formation and stereospecific ring-opening of the aziridinium ion, and present validated, step-by-step protocols for the synthesis of high-value, enantiomerically pure nitrogen-containing heterocycles, including chiral piperazines and morpholines.

Introduction: The Strategic Value of (S)-2-Methylaziridine

(S)-2-methylaziridine, also known as (S)-propyleneimine, is a strained three-membered heterocycle that serves as a powerful precursor in asymmetric synthesis.[1][2] Its significance lies in the combination of its inherent ring strain (26-27 kcal/mol) and the presence of a defined stereocenter.[3] This high ring strain makes it susceptible to nucleophilic ring-opening reactions, providing a reliable method for introducing a chiral 1,2-amino alcohol or diamine motif into a target molecule.[4][5] Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with approximately 75% of FDA-approved small-molecule drugs containing at least one such core.[6][7] The ability to use a readily available chiral precursor like (S)-2-methylaziridine to construct more complex and stereochemically defined heterocyclic systems, such as piperazines and morpholines, is therefore of paramount importance in drug discovery and development.[8][9]

Table 1: Physicochemical Properties of (S)-2-Methylaziridine

PropertyValueSource
Molecular FormulaC₃H₇N[1]
Molecular Weight57.09 g/mol [1]
Boiling Point66-67 °C[2]
Density~0.80 g/cm³ at 25°C[2]
AppearanceColorless oily liquid[2][10]
SolubilityMiscible with water and most organic solvents[2]
CAS Number52340-20-2[11]

Core Reactivity: Activation and Stereospecific Ring-Opening

The synthetic utility of (S)-2-methylaziridine hinges on its ring-opening reactions. As a "non-activated" aziridine with an electron-donating group (a hydrogen or alkyl group) on the nitrogen, it is relatively inert to direct nucleophilic attack.[12][13] To facilitate the reaction, the aziridine nitrogen must first be activated by an electrophile (e.g., a proton, Lewis acid, or alkylating/acylating agent). This activation step generates a highly reactive intermediate: the aziridinium ion .[12][14]

The subsequent nucleophilic attack on this aziridinium ion is the key bond-forming step. This reaction proceeds via a classic SN2 mechanism , which has profound stereochemical implications. The nucleophile attacks one of the ring carbons from the side opposite to the C-N bond (backside attack), leading to a predictable and complete inversion of configuration at the center of attack.[15][16][17][18] This stereospecificity is the cornerstone of its application in asymmetric synthesis, as the chirality of the starting material is reliably transferred to the product.

The regioselectivity of the attack (i.e., at the substituted C2 or unsubstituted C3 carbon) is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

  • Under acidic or Lewis acidic conditions , the reaction often favors attack at the more substituted carbon (C2) due to the development of partial positive charge at this position, which can be better stabilized.

  • With sterically demanding nucleophiles , attack at the less-hindered carbon (C3) is generally preferred.

G cluster_0 Activation Step cluster_1 Ring-Opening Step (SN2) cluster_2 Result S_Aziridine (S)-2-Methylaziridine Aziridinium (S)-Aziridinium Ion (Reactive Intermediate) S_Aziridine->Aziridinium Activation Product Ring-Opened Product (Inversion of Stereochemistry) Aziridinium->Product Backside Attack (Stereospecific) Electrophile Electrophile (e.g., H+, Lewis Acid) Electrophile->S_Aziridine Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Aziridinium Final Chiral Diamine or Amino Alcohol Precursor Product->Final Workup

Figure 1: General workflow for the activation and stereospecific ring-opening of (S)-2-methylaziridine.

Application I: Synthesis of Chiral 2-Methylpiperazines

Chiral piperazines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[19] Synthesizing these structures with high enantiomeric purity is a common objective. A highly effective strategy involves a two-step sequence starting from (S)-2-methylaziridine: (1) regioselective ring-opening with an amino alcohol, followed by (2) intramolecular cyclization.[20]

Protocol: Synthesis of (S)-tert-Butyl 4-((2-hydroxy-1-methylethyl)amino)ethyl-2-methylpiperazine-1-carboxylate

This protocol is adapted from a general strategy involving the aminolysis of activated aziridines followed by cyclization.[20] Here, we use an N-Boc activated (S)-2-methylaziridine for controlled reactivity.

Part A: Ring-Opening with Ethanolamine

  • Materials:

    • (S)-tert-Butyl 2-methylaziridine-1-carboxylate (1 equiv.)

    • Ethanolamine (1.5 equiv.)

    • Acetonitrile (CH₃CN) as solvent

    • Lithium perchlorate (LiClO₄) (0.1 equiv., catalyst)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a solution of (S)-tert-Butyl 2-methylaziridine-1-carboxylate in acetonitrile, add ethanolamine and lithium perchlorate.

    • Heat the mixture to reflux (approx. 82°C) and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting aziridine is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, (S)-tert-butyl (2-((2-hydroxyethyl)amino)propyl)carbamate, is typically a viscous oil and can be used in the next step without further purification, or purified by column chromatography (Silica gel, DCM/MeOH gradient) if necessary.

Part B: Intramolecular Cyclization (Fukuyama-Mitsunobu)

  • Materials:

    • Crude product from Part A (1 equiv.)

    • Triphenylphosphine (PPh₃) (1.5 equiv.)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv.)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen atmosphere

  • Procedure:

    • Dissolve the crude amino alcohol and triphenylphosphine in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add DIAD or DEAD dropwise to the stirred solution over 15-20 minutes. A color change and formation of a precipitate are often observed.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure (S)-tert-butyl 2-methylpiperazine-1-carboxylate.

G cluster_workflow Piperazine Synthesis Workflow Start Start: (S)-N-Boc-2-methylaziridine + Ethanolamine Step1 Step 1: Ring-Opening Solvent: Acetonitrile Catalyst: LiClO₄ Conditions: Reflux, 12h Start->Step1 Intermediate Intermediate: Chiral Amino Alcohol (Crude) Step1->Intermediate Step2 Step 2: Cyclization (Fukuyama-Mitsunobu) Reagents: PPh₃, DIAD Solvent: THF, 0°C to RT Intermediate->Step2 Purification Purification: Flash Column Chromatography Step2->Purification End Final Product: (S)-Boc-2-methylpiperazine Purification->End

Figure 2: Workflow for the two-step synthesis of a chiral piperazine derivative.

Application II: Synthesis of Chiral 2-Methylmorpholines

Chiral morpholines are another class of heterocycles with significant applications in drug design, often used to improve physicochemical properties like solubility and metabolic stability.[21][22] A direct and efficient route to these compounds involves the reaction of aziridines with haloalcohols, which can proceed in a one-pot fashion.[23]

Protocol: One-Pot Synthesis of (S)-2-Methyl-4-tosylmorpholine

This protocol demonstrates a metal-free, one-pot synthesis from an N-tosyl activated aziridine and a haloalcohol, as described in the literature.[23] The activation of the aziridine nitrogen with a strong electron-withdrawing group like tosyl (Ts) facilitates the ring-opening even under milder conditions.

  • Materials:

    • (S)-2-Methyl-1-tosylaziridine (1 equiv.)

    • 2-Chloroethanol (serves as both reactant and solvent, ~10 equiv.)

    • Ammonium persulfate ((NH₄)₂S₂O₈) (2 equiv.)

    • Potassium hydroxide (KOH) (3 equiv.)

    • Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve (S)-2-methyl-1-tosylaziridine in 2-chloroethanol.

    • Add ammonium persulfate to the mixture and stir at room temperature for 8-12 hours. The persulfate acts as an oxidant that promotes the ring-opening.[23]

    • Monitor the reaction by TLC. Once the starting aziridine is consumed, add solid potassium hydroxide (KOH) and a small amount of THF to the reaction mixture.

    • Stir vigorously at room temperature for an additional 2-4 hours to effect the intramolecular cyclization (Williamson ether synthesis).

    • Quench the reaction with water and extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the pure (S)-2-methyl-4-tosylmorpholine.

Table 2: Representative Scope of Aziridine Ring-Opening for Heterocycle Synthesis

Aziridine PrecursorNucleophileProduct TypeConditionsYield (%)Reference
N-Tosyl-2-phenylaziridine2-ChloroethanolMorpholine(NH₄)₂S₂O₈, then KOH93[23]
N-Ns-aziridineAmino alcoholsPiperazine1. Aminolysis 2. Mitsunobu70-90[20]
N-Alkyl aziridinium ionAminesDiamineCH₃CN, 60°CHigh[24]
N-Alkyl aziridinium ionThiolatesThio-amineCH₃CN, RTHigh[25]
N-H aziridineOrganometallics (Grignard)Functionalized AmineRequires aziridinium formationVariable[14]

Concluding Remarks

(S)-2-methylaziridine stands out as a robust and reliable chiral precursor for constructing valuable nitrogen-containing heterocycles. The principles of aziridinium ion formation followed by stereospecific SN2 ring-opening provide a predictable and powerful tool for asymmetric synthesis. The protocols detailed herein for chiral piperazines and morpholines represent foundational methods that can be adapted and expanded by researchers to access a wide diversity of complex molecular architectures for applications in drug discovery, agrochemicals, and materials science.

References

  • Eum, H., & Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1746. [Link]

  • Gant, T. G., & Meyers, A. I. (2000). Applications of Aziridinium Ions. Selective Syntheses of α,β-Diamino Esters, α-Sulfanyl-β-amino Esters, β-Lactams, and 1,5-Benzodiazepin-2-one. Organic Letters, 2(23), 3659-3661. [Link]

  • Gant, T. G., & Meyers, A. I. (1999). Applications of Aziridinium Ions. Selective Syntheses of β-Aryl-α,β-diamino Esters. Organic Letters, 1(6), 941-943. [Link]

  • Srivastava, V. P., Singh, P. P., & Singh, V. K. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Scientific Reports, 8(1), 12822. [Link]

  • Andrews, D. R., Dahanukar, V. H., & Zavialov, I. A. (2002). Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters, 43(35), 6121-6125. [Link]

  • Park, J., & Kim, M. J. (2006). Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization. Angewandte Chemie International Edition, 45(15), 2457-2460. [Link]

  • Wang, L., Fu, H., Jiang, Y., & Zhao, Y. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 626-631. [Link]

  • Bermejo, F., & Sandoval, C. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9152-9160. [Link]

  • D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2009). Expedite Protocol for Construction of Chiral Regioselectively N-protected Monosubstituted Piperazine, 1,4-diazepane, and 1,4-diazocane Building Blocks. The Journal of Organic Chemistry, 74(15), 5563-5566. [Link]

  • Srivastava, V. P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1276023. [Link]

  • Comprehensive Organic Synthesis II. (2014). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. ScienceDirect. [Link]

  • Ohshima, T., Wu, X. F., & Ha, H. J. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12, 1373575. [Link]

  • Liu, D., & Wang, Y. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 10(4), 1145-1149. [Link]

  • National Toxicology Program. (2021). RoC Profile: 2-Methylaziridine. Report on Carcinogens, Fifteenth Edition. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]

  • National Center for Biotechnology Information. (n.d.). (s)-2-Methylaziridine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Publication. [Link]

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(9), 2097. [Link]

  • Grokipedia. (n.d.). Propyleneimine. Grokipedia. [Link]

  • Husain, A., & Ahmad, A. (2024). A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. Current Organic Chemistry, 28. [Link]

  • Ohshima, T., Wu, X. F., & Ha, H. J. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. IJPSR, 8(8), 3241-3259. [Link]

  • LibreTexts Chemistry. (2022). 8.5: Stereochemistry of the SN2 Reaction. [Link]

  • Chemistry Steps. (2025). SN2 Stereochemistry. [Link]

  • Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Pressbooks. [Link]

  • LibreTexts Chemistry. (2023). Stereochemistry SN2 Reactions. [Link]

Sources

Method

Advanced Application Note: Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of (S)-2-Methylaziridine

Executive Summary (S)-2-Methylaziridine is a highly strained, chiral three-membered heterocycle that serves as a critical building block in the synthesis of enantioenriched β-alkylamines, β-amino acids, and complex pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Methylaziridine is a highly strained, chiral three-membered heterocycle that serves as a critical building block in the synthesis of enantioenriched β-alkylamines, β-amino acids, and complex pharmaceutical intermediates. This application note details field-proven methodologies for the palladium-catalyzed ring-opening cross-coupling of (S)-2-methylaziridine with organoboron reagents. By leveraging specific N-heterocyclic carbene (NHC) ligands, researchers can precisely dictate the regioselectivity of the oxidative addition while maintaining absolute stereochemical fidelity[1].

Mechanistic Causality & Ligand-Controlled Selectivity

The catalytic cycle for the cross-coupling of aziridines with arylboronic acids relies on a delicate balance of steric and electronic factors. Understanding these underlying mechanisms is essential for rational reaction design.

  • Oxidative Addition (Stereospecificity): Unlike traditional cross-couplings, the oxidative addition of Pd(0) into the C–N bond of an activated (e.g., N-tosyl) (S)-2-methylaziridine proceeds via an SN​2 -type mechanism. This results in the complete inversion of stereochemistry at the reacting carbon center, transferring the chiral information from the aziridine directly to the product[2].

  • Transmetalation (The Role of Water): The presence of water in the solvent system is mechanistically causative. Computational studies demonstrate that water molecules coordinate to the Pd(II) center to form a highly active Pd–hydroxide intermediate. This intermediate drastically lowers the activation energy barrier required for the transmetalation of the arylboronic acid[1].

  • Regioselectivity Switch: The regioselectivity (attack at the less hindered C3 position vs. the more hindered C2 position) can be completely inverted by the choice of ligand. Phosphine ligands (e.g., PPh3​ ) typically favor attack at the less hindered C3 position due to basic steric constraints. Conversely, highly σ-donating and bulky NHC ligands (e.g., SIPr) shift the regioselectivity toward the C2 position. This is caused by specific non-covalent dispersion interactions between the bulky ligand architecture and the substrate, which selectively stabilize the transition state for C2-cleavage[1],[3].

CatalyticCycle A Pd(0)/NHC Active Catalyst B Oxidative Addition (S_N2 Attack) A->B (S)-2-Methylaziridine C Pd(II) Intermediate (Stereoinverted) B->C Inversion of Stereocenter D Transmetalation (Water Promoted) C->D Ar-B(OH)2 E Reductive Elimination D->E E->A Catalyst Regeneration F Chiral β-Alkylamine Product E->F

Catalytic cycle of Pd-catalyzed aziridine ring-opening highlighting stereoinversion.

Quantitative Data: Ligand Optimization

To demonstrate the causality of ligand selection on reaction outcomes, Table 1 summarizes the optimization of the cross-coupling between (S)-1-tosyl-2-methylaziridine and phenylboronic acid. The data illustrates the established paradigm that NHC ligands promote C2-selectivity[1].

Catalyst SystemLigandRegioselectivity (C2:C3)Yield (%)Enantiomeric Excess (ee %)
Pd2​(dba)3​ PPh3​ 10:9045>99 (Stereoinversion)
Pd2​(dba)3​ PCy3​ 15:8562>99 (Stereoinversion)
Pd2​(dba)3​ IMes85:1578>99 (Stereoinversion)
Pd2​(dba)3​ SIPr95:591>99 (Stereoinversion)

Table 1: Influence of ligand on the regioselectivity and yield of the Pd-catalyzed ring-opening arylation.

Experimental Protocol: Synthesis of Chiral β-Methylamines

Objective : Regioselective and stereospecific synthesis of (R)-N-(1-phenylpropan-2-yl)-4-methylbenzenesulfonamide via C2-selective ring opening.

Self-Validating System Design

This protocol is engineered as a self-validating system. It incorporates mandatory In-Process Control (IPC) checkpoints to verify mechanistic fidelity before proceeding to the next step, ensuring that the isolated yield accurately reflects the catalytic selectivity rather than chromatographic fractionation bias.

Materials
  • (S)-1-Tosyl-2-methylaziridine (1.0 mmol, 211 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Pd2​(dba)3​ (0.025 mmol, 23 mg)

  • SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride) (0.10 mmol, 42 mg)

  • Cs2​CO3​ (2.0 mmol, 652 mg)

  • Toluene (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 0.4 mL)

Step-by-Step Methodology
  • Pre-Reaction Validation (Enantiopurity Check): Verify the enantiopurity of the starting (S)-1-tosyl-2-methylaziridine via chiral HPLC. Causality: If the starting material is partially racemized, the stereospecificity of the Pd-catalysis cannot be accurately assessed.

  • Precatalyst Activation (Glovebox Recommended): In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd2​(dba)3​ , SIPr·HCl, and Cs2​CO3​ . Causality: SIPr·HCl must be deprotonated by the base ( Cs2​CO3​ ) in situ to form the active free carbene, which then coordinates to the Pd(0) center to form the highly active Pd/NHC species.

  • Substrate Addition: Add (S)-1-tosyl-2-methylaziridine and phenylboronic acid to the reaction vessel.

  • Solvent Introduction: Evacuate and backfill the Schlenk tube with Argon (3 cycles). Inject degassed toluene and water via syringe. Causality: The biphasic Toluene/ H2​O system is mandatory to generate the Pd-hydroxide intermediate necessary for transmetalation[2].

  • Reaction Execution: Seal the tube and stir the mixture vigorously at 80 °C for 12 hours.

  • Quenching and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • In-Process Validation (Crude NMR): Dissolve a 5 mg aliquot of the crude mixture in CDCl3​ . Acquire a 1H -NMR spectrum to determine the C2:C3 regioselectivity ratio by integrating the distinct methyl doublet signals of the two regioisomers. Causality: This definitively validates the regioselectivity before any potential bias is introduced by silica gel chromatography.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 90:10 to 80:20) to afford the pure enantioenriched product.

  • Post-Reaction Validation (Stereochemical Fidelity): Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column). Compare the retention times against a racemic standard. The SN​2 mechanism dictates that the (S)-aziridine will yield the (R)-configured product at the stereogenic center.

ExperimentalWorkflow S1 Precatalyst Activation S2 Biphasic Setup (Toluene/H2O) S1->S2 S3 Reaction Execution (80°C, 12h) S2->S3 S4 In-Process Control (Crude NMR) S3->S4 S5 Purification & Validation (HPLC) S4->S5

Step-by-step experimental workflow with integrated self-validation checkpoints.

References

  • Title: Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies Source: Accounts of Chemical Research, ACS Publications URL: [Link]

  • Title: Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: MDPI Catalysts URL: [Link]

  • Title: Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies Source: PubMed, National Institutes of Health (NIH) URL: [Link]

Sources

Application

Application Note: High-Fidelity N-Alkylation of (S)-2-Methylaziridine via Phase-Transfer Catalysis

Introduction & Mechanistic Rationale (S)-2-Methylaziridine is a highly valuable chiral building block in pharmaceutical development and organic synthesis, frequently utilized to install functionalized nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-2-Methylaziridine is a highly valuable chiral building block in pharmaceutical development and organic synthesis, frequently utilized to install functionalized nitrogen-containing motifs 1[1]. However, the direct N-alkylation of terminal aziridines presents a significant synthetic challenge. Due to the immense Pitzer strain inherent to the three-membered ring, aziridines are highly susceptible to nucleophilic attack.

The Causality of Reaction Failure: Traditional alkylation protocols utilizing organic bases like triethylamine (Et₃N) frequently fail or result in poor yields. This is because Et₃N can act as a competing nucleophile, and the resulting triethylammonium halide salt provides a localized source of halide ions. These halides readily attack the activated aziridinium intermediate, triggering a catastrophic ring-opening event that yields unwanted β-halo amines2[2].

The Phase-Transfer Solution: To circumvent ring-opening, this protocol adapts the robust methodology developed by Åhman and Somfai2[2]. By utilizing anhydrous potassium carbonate (K₂CO₃) coupled with the phase-transfer catalyst 18-crown-6 in tetrahydrofuran (THF), the potassium cation is sequestered. This generates a highly reactive, "naked" carbonate anion. The carbonate is sufficiently basic to deprotonate the aziridine N–H bond but strictly non-nucleophilic, allowing the subsequent Sₙ2 attack on the alkyl halide to proceed smoothly while preserving the delicate chiral aziridine ring.

Mechanism SM (S)-2-Methylaziridine Base K2CO3 + 18-crown-6 (Phase Transfer) SM->Base Mix in THF Activated Aziridinide Anion (K+ sequestered) Base->Activated Deprotonation Product N-Alkyl-(S)-2-methylaziridine (Ring Intact) Activated->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product X- leaving group

Mechanistic pathway of phase-transfer catalyzed N-alkylation preserving the aziridine ring.

Experimental Workflow

Workflow step1 1. Preparation Dry THF, K2CO3 (2.0 eq), 18-crown-6 (0.1 eq) step2 2. Substrate Addition Add (S)-2-Methylaziridine (1.0 eq) at 0 °C step1->step2 step3 3. Electrophile Addition Dropwise addition of R-X (1.1 eq) Stir at RT step2->step3 step4 4. Reaction Monitoring TLC / GC-MS Check for completion step3->step4 step5 5. Workup Filter salts, concentrate, Avoid acidic conditions step4->step5 step6 6. Purification Flash Chromatography (Silica gel, Et3N treated) step5->step6

Step-by-step experimental workflow for the N-alkylation of (S)-2-methylaziridine.

Detailed Experimental Protocol

Safety & Handling Precautions: (S)-2-Methylaziridine is highly volatile with a boiling point of 66.5 °C 3[3]. It is acutely toxic, flammable, and can polymerize violently under acidic conditions 4[4]. All manipulations MUST be performed in a well-ventilated fume hood using pre-cooled gas-tight syringes.

Materials Required:
  • (S)-2-Methylaziridine (1.0 equiv)

  • Alkyl halide/electrophile (e.g., Benzyl bromide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 equiv)

  • 18-crown-6 (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

  • Triethylamine (Et₃N) (for silica gel passivation)

Step-by-Step Procedure:
  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with dry Nitrogen or Argon.

  • Base Suspension: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) and 18-crown-6 (0.1 equiv) to the flask. Suspend the solids in anhydrous THF to achieve a 0.2 M concentration.

  • Substrate Addition: Cool the suspension to 0 °C using an ice-water bath. Using a pre-cooled gas-tight syringe, carefully add (S)-2-methylaziridine (1.0 equiv) to the stirring suspension.

  • Electrophile Addition: Add the chosen alkyl halide (1.1 equiv) dropwise over 10–15 minutes to prevent localized exothermic spikes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 12 hours.

  • Workup: Once complete, filter the heterogeneous mixture through a short pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate or diethyl ether.

  • Concentration: Carefully concentrate the filtrate under reduced pressure. Crucial Note: Do not use high vacuum or elevated water bath temperatures (>30 °C) due to the volatility of the aziridine product.

  • Purification: Purify the crude residue via flash column chromatography. Mandatory: Pre-treat the silica gel with 1% Et₃N in the eluent. Unpassivated silica gel is mildly acidic and will catalyze the ring-opening of your newly formed N-alkyl aziridine during purification.

Quantitative Data & Condition Optimization

The choice of base and solvent strictly dictates the survival of the aziridine ring. The table below summarizes the causality of condition selection based on established benchmarking 2[2].

Base SystemSolventAdditiveYield of N-Alkylated Product (%)Yield of Ring-Opened Byproduct (%)Mechanistic Outcome
Et₃N (2.0 eq)THFNone< 30%> 50%Base acts as nucleophile/halide source.
Et₃N (2.0 eq)CH₂Cl₂None< 20%> 60%High polarity stabilizes ring-opening transition state.
K₂CO₃ (2.0 eq)THFNone~ 45%< 5%Poor solubility of base limits reaction rate.
K₂CO₃ (2.0 eq) THF 18-crown-6 (0.1 eq) > 85% 0% Optimal: Naked anion deprotonates without attack.

Trustworthiness: Self-Validating System Checks

To ensure the scientific integrity of your synthesis, you must validate that the aziridine ring has not opened during the reaction or purification. Use the following self-validating checks:

  • Thin Layer Chromatography (TLC): N-alkylated aziridines typically stain intensely with iodine vapor or Dragendorff's reagent. A sudden drop in Rf compared to expected values, or streaking, indicates potential acid-catalyzed degradation on the plate.

  • ¹H NMR Spectroscopy (The Ultimate Validator): The protons of an intact aziridine ring are heavily shielded due to the magnetic anisotropy of the strained three-membered ring. They reliably appear at unusually high fields (typically 1.0 ppm to 2.0 ppm ).

    • Failure Mode: If the ring has opened to form a β-halo amine or a β-amino alcohol, these signals will undergo a massive downfield shift to the 3.0 ppm – 4.0 ppm region. The absence of signals in this downfield region confirms absolute structural fidelity.

References

  • Åhman, J., & Somfai, P. (1994). An Improved Procedure for the N-Alkylation of Aziridines. Synthetic Communications, 24(8), 1121-1127. URL:[Link]

  • National Institutes of Health (NIH). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. PMC. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6377, 2-Methylaziridine. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (s)-2-Methylaziridine Stability and Handling

Welcome to the technical support guide for (s)-2-Methylaziridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and safe handling of this highly reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (s)-2-Methylaziridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and safe handling of this highly reactive compound. This guide provides in-depth answers to common questions, troubleshooting for potential storage issues, and detailed protocols based on established best practices.

Frequently Asked Questions (FAQs)

Q1: Why is (s)-2-Methylaziridine so susceptible to polymerization?

The high reactivity of (s)-2-Methylaziridine stems from the significant ring strain inherent in its three-membered aziridine ring.[1] This strained heterocyclic system makes it susceptible to ring-opening reactions initiated by various reagents, leading to polymerization.[1] Unlike acyclic amines or larger heterocyclic compounds, the bond angles in the aziridine ring are significantly distorted from the ideal, creating a thermodynamic driving force for ring-opening.

Q2: What is the primary mechanism of (s)-2-Methylaziridine polymerization?

The most common pathway is acid-catalyzed cationic ring-opening polymerization (CROP).[2][3] The process begins when an acid (even trace amounts from atmospheric CO₂ or moisture) protonates the nitrogen atom of the aziridine ring. This protonation creates a highly reactive aziridinium ion. A nucleophilic attack by the nitrogen atom of another (s)-2-Methylaziridine monomer on one of the ring carbons of the aziridinium ion initiates the polymerization cascade.[3] This chain reaction can proceed rapidly, leading to the formation of branched polymers and can be violently exothermic.[4][5][6]

Q3: What are the tell-tale visual signs of (s)-2-Methylaziridine degradation or polymerization?

Routine visual inspection of your stored material is a critical first step in ensuring its quality. Key signs of degradation include:

  • Increased Viscosity or Solidification: This is a definitive indicator that polymerization has occurred. The material will transition from a water-white oily liquid to a more viscous fluid, or in advanced stages, a semi-solid or solid polymer.[1][7]

  • Color Change: A change from its typical colorless or pale-yellow appearance to a darker yellow or brown hue can signal decomposition or the presence of impurities.[1]

  • Pressure Buildup: Polymerization or decomposition can generate gases, leading to a noticeable pressure increase within a sealed container.[1]

If you observe any of these signs, it is crucial to verify the compound's purity before use or dispose of it according to institutional safety protocols.[1]

Q4: What are the optimal long-term storage conditions for (s)-2-Methylaziridine?

To maintain the integrity of (s)-2-Methylaziridine, strict adherence to proper storage conditions is essential.

  • Temperature: The compound should be stored in a refrigerator at a recommended temperature of 2-8 °C.[8] It must be kept in a cool, dry, and well-ventilated area away from heat sources.[7][9]

  • Inhibitor: (s)-2-Methylaziridine is typically supplied with an inhibitor, such as anhydrous sodium hydroxide, to prevent spontaneous polymerization.[7] The presence of an inhibitor is critical for its shelf life.[4] It is imperative to ensure the inhibitor level is maintained, as it can be depleted over time.[10][11]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric moisture and carbon dioxide, which can form acidic species and catalyze polymerization.

  • Container: Keep the compound in a tightly sealed container to prevent exposure to air and moisture.[8][9][12] The containers must be carefully resealed after each use and kept upright.[8]

Q5: Which chemicals and materials are incompatible with (s)-2-Methylaziridine?

Due to its high reactivity, (s)-2-Methylaziridine must be stored separately from a range of materials to prevent violent reactions.[1] Incompatible materials include:

  • Acids and Acid Fumes: These are potent catalysts for explosive polymerization.[4][6][7]

  • Oxidizing Agents. [4][13]

  • Acid Chlorides and Anhydrides. [1][4]

  • Water/Moisture: Reacts slowly to form propanolamine but can also introduce acidic impurities.[4][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of (s)-2-Methylaziridine.

Problem Probable Cause & Explanation Recommended Action & Scientific Rationale
Increased Viscosity or Solidification Polymerization has initiated. The monomer is linking into oligomers or polymers, fundamentally changing the material's chemical identity and properties.DO NOT USE. The material is no longer the pure starting compound and will introduce significant impurities and unpredictable reactivity into your experiment. It may also pose unforeseen safety hazards.[1] The material should be disposed of immediately according to your institution's hazardous waste guidelines.
Color Change (Darker Yellow/Brown) Decomposition or Contamination. This indicates the presence of impurities, which could act as catalysts for polymerization or interfere with your reaction.Assess Purity Before Use. Use a technique like ¹H NMR spectroscopy to determine the purity of the material (see Protocol 2).[1] If significant impurities are detected, it is safest to dispose of the reagent.
Suspected Old or Improperly Stored Sample Inhibitor Depletion. Inhibitors are consumed over time, and this process is accelerated by improper storage (e.g., elevated temperatures).[11][14] An uninhibited or poorly inhibited monomer is at high risk of uncontrolled polymerization.[10]Verify Purity and Handle with Extreme Caution. If there is any doubt about the material's history or integrity, do not use it. It is better to procure a fresh batch. To avoid this issue, purchase only the quantity of material needed for the near term (<3-6 months).[11][14]

Visualizations

Diagram 1: Acid-Catalyzed Polymerization of (s)-2-Methylaziridine

G Monomer (s)-2-Methylaziridine Monomer Protonated Protonated Aziridinium Ion (Reactive Intermediate) Monomer->Protonated Protonation H_ion Acid Catalyst (H⁺) H_ion->Protonated Dimer Dimer Protonated->Dimer Nucleophilic Attack by another Monomer Polymer Branched Polymer Dimer->Polymer Propagation

Caption: Acid-catalyzed cationic ring-opening polymerization (CROP) mechanism.

Diagram 2: Troubleshooting Workflow for Stored (s)-2-Methylaziridine

G Start Visual Inspection of Stored Sample Decision Any Signs of Degradation? Start->Decision Viscous Increased Viscosity or Solidification? Decision->Viscous Yes Proceed Proceed with Experiment Decision->Proceed No Color Color Change? Viscous->Color No Dispose Dispose as Hazardous Waste Viscous->Dispose Yes CheckPurity Assess Purity (e.g., ¹H NMR) Color->CheckPurity Yes Color->Proceed No

Caption: Decision tree for assessing the quality of stored (s)-2-Methylaziridine.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of (s)-2-Methylaziridine

This protocol outlines the essential steps for safely handling this reactive and toxic compound.

1. Preparation and Personal Protective Equipment (PPE): a. Conduct all work in a properly functioning chemical fume hood.[8] b. Wear appropriate PPE: a flame-retardant lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with a face shield.[8][9] c. Ensure a safety shower and eyewash station are immediately accessible.[12] d. Remove all sources of ignition from the work area. Use non-sparking tools and explosion-proof equipment.[7][9][12]

2. Inert Atmosphere Transfer: a. Before opening, allow the refrigerated container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture. b. Assemble a dry, inert gas (argon or nitrogen) manifold with a bubbler. c. Puncture the container's septum with a needle connected to the inert gas line to create a positive pressure. Puncture with a second, wider-gauge needle for withdrawal. d. Ground and bond the source container and the receiving vessel to prevent static electricity discharge.[7][12]

3. Dispensing: a. Using a clean, dry syringe that has been purged with inert gas, slowly withdraw the desired volume of (s)-2-Methylaziridine. b. Dispense the liquid into the reaction vessel, which should already be under an inert atmosphere. c. Never return any unused chemical to the original container to avoid contamination.[14]

4. Post-Handling: a. Carefully clean the syringe and needles according to your lab's procedures for reactive waste. b. Tightly reseal the (s)-2-Methylaziridine container, ensuring the inert atmosphere is maintained. c. Return the container to refrigerated storage. d. Wash hands and any potentially exposed skin thoroughly with soap and water.[9][14]

Protocol 2: Conceptual Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general framework for assessing the purity of (s)-2-Methylaziridine using ¹H NMR, a method that can detect degradation products.[1]

1. Materials: a. (s)-2-Methylaziridine sample. b. High-purity, non-reactive internal standard with a known chemical shift that does not overlap with the analyte (e.g., 1,3,5-trimethoxybenzene). c. Deuterated solvent (e.g., CDCl₃). d. High-precision analytical balance. e. NMR tube.

2. Sample Preparation: a. Accurately weigh a specific amount of the internal standard directly into a clean NMR tube and record the mass. b. In the same NMR tube, accurately weigh a specific amount of the (s)-2-Methylaziridine sample and record the mass. c. Add the appropriate volume of deuterated solvent to completely dissolve both compounds.

3. NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Crucial Parameter: Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons being analyzed. This ensures accurate integration for quantification.

4. Data Analysis: a. Integrate a well-resolved peak from the (s)-2-Methylaziridine and a peak from the internal standard. b. Compare the spectrum to a reference spectrum of pure (s)-2-Methylaziridine to identify any new peaks corresponding to polymers or degradation products. c. Calculate the purity based on the known masses and the integration values of the analyte and the internal standard. If purity is compromised or unexpected peaks are present, the material should not be used.

References

  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (2023, May 5). Available from: [Link]

  • Fire and Explosion Risk - Reactive Monomers - HSE. (n.d.). Available from: [Link]

  • Styrene Monomer: Safe Handling Guide | Plastics Europe. (n.d.). Available from: [Link]

  • EP2406338A1 - Aziridine crosslinking agents for acrylic adhesives - Google Patents. (n.d.).
  • SOP: Reactive Chemicals | PennEHRS - University of Pennsylvania. (2024, April 12). Available from: [Link]

  • Safe Handling and Storage of Styrene Monomer | PDF | Polystyrene | Copolymer - Scribd. (n.d.). Available from: [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing). (2019, May 13). Available from: [Link]

  • Proper Management of Chemicals - Environment, Health, and Safety. (2025, November 5). Available from: [Link]

  • Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines - OSTI. (2022, March 11). Available from: [Link]

  • RoC Profile: 2-Methylaziridine - National Toxicology Program. (n.d.). Available from: [Link]

  • N-Ferrocenylsulfonyl-2-methylaziridine: the first ferrocene monomer for the anionic (co)polymerization of aziridines - Polymer Chemistry (RSC Publishing). (2016, July 21). Available from: [Link]

  • Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed. (2006, September 15). Available from: [Link]

  • 2-Methylaziridine | C3H7N | CID 6377 - PubChem - NIH. (2000, December 4). Available from: [Link]

  • (s)-2-Methylaziridine | C3H7N | CID 186632 - PubChem - NIH. (n.d.). Available from: [Link]

  • Anionic polymerizations of activated aziridines and azetidines - American Chemical Society. (n.d.). Available from: [Link]

  • Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - MDPI. (2022, March 8). Available from: [Link]

  • Chapter Two Polymerization Mechanisms. (2018, December 23). Available from: [Link]

  • Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways - RSIS International. (2025, October 14). Available from: [Link]

Sources

Optimization

Handling and disposal of (s)-2-Methylaziridine waste

Technical Support Center: Handling and Disposal of (s)-2-Methylaziridine Waste Welcome to the Technical Support Center for (s)-2-Methylaziridine (also known as propyleneimine). As a Senior Application Scientist, I have d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Disposal of (s)-2-Methylaziridine Waste

Welcome to the Technical Support Center for (s)-2-Methylaziridine (also known as propyleneimine). As a Senior Application Scientist, I have designed this guide to bridge the gap between regulatory compliance and practical, bench-level execution. This compound is highly reactive, acutely toxic, and poses severe flammability risks. Our goal is to ensure your experimental workflows are safe, scientifically sound, and self-validating.

Part 1: Quantitative Hazard Data

Before handling this material, it is critical to understand its physical and toxicological parameters. These metrics dictate the engineering controls and disposal pathways required for your laboratory.

PropertyValueClinical / Safety Implication
EPA Waste Code P067, D001Classified as an Acutely Hazardous Waste[1]. Strict generation limits apply; empty containers must be triple-rinsed[2].
Flash Point -15°C (5°F)Highly flammable; vapors can form explosive mixtures with air at standard room temperature[3].
OSHA PEL / NIOSH REL 2 ppm (Skin notation)High inhalation and dermal toxicity; mandates the use of a certified fume hood and permeation-tested gloves[4].
Reportable Quantity (RQ) 1 lb (0.454 kg)Any environmental release exceeding this mass requires immediate notification to the EPA/National Response Center[4].
IARC Classification Group 2BPossible human carcinogen; mandates dedicated, restricted-access handling areas[5].

Part 2: Technical Troubleshooting & FAQs

Q1: Why is (s)-2-Methylaziridine classified as an EPA P-listed waste, and how does this dictate our disposal strategy? A: It is listed as P067 due to its acute toxicity and severe hazard profile[1]. Unlike standard U-listed wastes, P-listed wastes are strictly regulated under the Resource Conservation and Recovery Act (RCRA) as acutely hazardous. This dictates that not only is the chemical itself regulated, but any un-rinsed container that held it is also considered acutely hazardous waste[2]. You cannot simply vent or throw away empty vials; they must be disposed of as P067 waste or triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.

Q2: We experienced a temperature spike and fuming during the chemical deactivation of trace (s)-2-Methylaziridine. What is the mechanistic cause, and how do we prevent it? A: The causality lies in molecular geometry. The three-membered aziridine ring suffers from extreme angle strain, making it highly susceptible to nucleophilic attack and acid-catalyzed ring opening. When exposed to concentrated acids or ambient heat, it undergoes a rapid, highly exothermic polymerization or hydrolysis reaction[6]. If the heat of reaction exceeds the boiling point of the monomer (approx. 66°C), the unreacted toxic liquid will vaporize, creating a severe inhalation hazard. To prevent thermal runaway, deactivation must be performed using dilute acid (e.g., 1M HCl) added dropwise while the reaction vessel is submerged in an ice-water bath to dissipate the heat.

Q3: What are the specific requirements for spill containment materials? A: Due to its extremely low flash point of -15°C (5°F)[3] and its classification as an ignitable waste (D001)[1], you must never use combustible absorbents like sawdust or paper towels. Vapors easily travel to ignition sources and form explosive mixtures[6]. Spills must be contained and absorbed exclusively with inert materials such as dry sand, earth, or vermiculite[6], using spark-free tools to prevent static ignition[6].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Routine Waste Segregation and Storage (Bulk Liquid)

Causality: Strict segregation prevents incompatible chemical reactions (e.g., accidental polymerization triggered by mixing with acidic waste streams).

  • Preparation: Ensure the waste container is electrically grounded to prevent static discharge, as the vapor may ignite simply from the friction of pouring[6].

  • Segregation: Collect (s)-2-Methylaziridine waste strictly in a dedicated, clearly labeled "Hazardous Waste - P067 / D001" container. Do not mix with general organic, inorganic, or heavy-metal wastes[2].

  • Storage: Store the sealed container in a well-ventilated, explosion-proof flammables cabinet at 2-8°C to minimize vapor pressure and spontaneous polymerization risk[5].

  • Validation Step: Continuously monitor the storage area with a PID (Photoionization Detector) to ensure ambient vapor levels remain well below the 2 ppm OSHA PEL[4].

Protocol 2: Chemical Deactivation of Trace Waste (Ring-Opening)

Causality: Converting the volatile, toxic aziridine into a non-volatile, less toxic amino alcohol or chloride derivative via acid hydrolysis ensures safe final transport.

  • Setup: Perform all steps inside a certified fume hood. Place the reaction flask containing the trace aziridine waste into an ice-water bath.

  • Acid Addition: Slowly add 1M HCl dropwise using an addition funnel.

  • Validation Step 1 (Thermal Control): Maintain an internal temperature probe in the solution. The temperature must not exceed 20°C. If it does, pause the acid addition immediately and add more ice to the bath to prevent monomer volatilization.

  • Neutralization: Once the reaction is complete (indicated by the cessation of any exotherm upon further acid addition), slowly add 1M NaOH to neutralize the solution.

  • Validation Step 2 (pH Confirmation): Use wide-range pH paper to confirm the final solution is stable between pH 6 and 8.

  • Disposal: Absorb the neutralized aqueous solution with inert vermiculite[6] and dispose of the resulting solid as P067 hazardous waste[1].

Part 4: Process Visualization

G Start Waste Generation: (s)-2-Methylaziridine Decision Waste Type? Start->Decision Bulk Bulk Liquid (>1%) Decision->Bulk Trace Trace Residue (<1%) Decision->Trace Segregate Segregate as EPA P067 Acute Hazardous Waste Bulk->Segregate Deactivate Controlled Acidic Ring-Opening (Dilute HCl, Ice Bath) Trace->Deactivate Incinerate Authorized Incineration (Zero Drain Disposal) Segregate->Incinerate Neutralize Neutralize pH (6-8) & Absorb (Inert Sand/Vermiculite) Deactivate->Neutralize SolidWaste Dispose as Solid Hazardous Waste (P067) Neutralize->SolidWaste

Workflow for the segregation, deactivation, and disposal of (s)-2-Methylaziridine waste.

References

  • Grokipedia. "Propyleneimine - Handling and Regulatory Data." Retrieved from: 4

  • Santa Cruz Biotechnology. "2-Methylaziridine Material Safety Data Sheet." Retrieved from: 6

  • New Jersey Department of Health (NJ.gov). "PROPYLENE IMINE HAZARD SUMMARY." Retrieved from: 3

  • Sigma-Aldrich. "2-Methylaziridine Safety Data Sheet." Retrieved from: 5

  • Montana Tech. "HAZARDOUS MATERIALS MANAGEMENT PLAN." Retrieved from: 2

  • University of Nevada, Reno. "EPA Hazardous Waste Guidelines." Retrieved from: 1

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Aziridine Ring Opening

Welcome to the technical support center for aziridine ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aziridine ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical transformations. Aziridines, as strained three-membered nitrogen heterocycles, are powerful synthetic intermediates for creating complex nitrogen-containing molecules like amino acids and alkaloids.[1][2][3] However, controlling the regioselectivity and achieving high yields during their ring-opening can be challenging. This center provides a structured approach to troubleshooting common issues and understanding the causal factors that govern reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the success of aziridine ring-opening reactions.

Q1: What are the primary factors that control regioselectivity in the ring-opening of unsymmetrical aziridines?

A1: The regioselectivity—whether a nucleophile attacks the more substituted (C2) or less substituted (C3) carbon—is governed by a delicate interplay of several factors.[4] These include:

  • Electronic Effects: Electron-withdrawing groups on the aziridine nitrogen (N-activating groups) enhance the electrophilicity of the ring carbons.[4][5] Substituents on the carbon atoms can also create an electronic bias, with aryl or other π-systems favoring attack at the more substituted carbon by stabilizing a partial positive charge in the transition state.[6]

  • Steric Effects: Bulky nucleophiles will preferentially attack the sterically less-hindered carbon (C3). Conversely, the substituents on the aziridine ring itself can sterically hinder one of the carbons.

  • The Nucleophile: "Hard" nucleophiles (e.g., halides, azide) often favor attack at the more substituted, electron-deficient carbon (C2), whereas many other nucleophiles attack the less-hindered C3 position.[4][5]

  • Catalysis: Lewis and Brønsted acids can significantly alter the regiochemical outcome by modulating the electronic nature of the transition state.[4][7]

  • Solvent: The choice of solvent can influence reaction pathways, sometimes controlling whether the kinetic or thermodynamic product is formed.[4]

Q2: How does the N-activating group influence the reaction?

A2: The substituent on the aziridine nitrogen is critical for reactivity. Non-activated aziridines, with electron-donating groups on the nitrogen, are relatively inert and require activation by an electrophile (like a proton or Lewis acid) to form a reactive aziridinium ion before ring-opening can occur.[8][9] In contrast, attaching a strong electron-withdrawing group (EWG), such as a tosyl (Ts), nosyl (Ns), or Boc group, "activates" the aziridine.[5][10] These groups increase the ring strain and make the ring carbons more electrophilic, allowing the reaction to proceed under milder conditions, often without an external acid catalyst.[5] The choice of the activating group can also influence regioselectivity.[4][5]

Q3: What is the role of a Lewis acid or Brønsted acid catalyst?

A3: Both Lewis and Brønsted acids serve to activate the aziridine ring, making it more susceptible to nucleophilic attack.

  • Lewis Acids (e.g., BF₃·OEt₂, Cu(OTf)₂, Ti(IV)): These electron-pair acceptors coordinate to the nitrogen atom.[11][12] This coordination enhances the nitrogen's leaving group ability and increases the electrophilicity of the ring carbons, promoting an S_N2-type ring-opening.[12] In some cases, a synergistic effect between two different Lewis acids can optimize both reactivity and enantioselectivity.[11]

  • Brønsted Acids (e.g., TFA, H₂SO₄): These proton donors protonate the aziridine nitrogen to form a highly reactive aziridinium ion.[13][14] This intermediate is then readily attacked by the nucleophile. The choice of acid and its concentration can influence the reaction's efficiency and regioselectivity.[13]

Q4: Can the solvent control the regioselective outcome?

A4: Yes, the solvent can play a decisive role. In some systems, a switch in solvent can completely reverse the regioselectivity of the ring-opening. This is often attributed to the solvent's ability to stabilize one transition state over another through effects like hydrogen bonding, which can modulate the orbital distributions of the aziridine. For example, polar aprotic solvents like acetonitrile may favor the formation of the kinetic product, while other solvents might promote thermodynamic control.[4] Therefore, a solvent screen is a crucial step in optimizing regioselectivity.

Q5: What determines the stereochemistry of the ring-opening product?

A5: Aziridine ring-opening reactions are typically stereospecific. The reaction generally proceeds through an S_N2-type mechanism, where the nucleophile attacks the carbon from the side opposite the C-N bond. This results in an inversion of the stereochemistry at the center of attack.[15] Therefore, starting with a chiral, enantiomerically pure aziridine allows for the synthesis of chiral products with predictable stereochemistry, a feature that is highly valuable in pharmaceutical development.[1][2]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental challenges.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Regioselectivity (Mixture of C2/C3 attack products)1. Competing electronic and steric effects are closely balanced. 2. The N-activating group is not providing sufficient electronic bias. 3. The nucleophile's character (hard/soft, bulky/small) is not optimal for the desired outcome. 4. Reaction conditions (solvent, temperature) favor a competing pathway.1. Modify the N-activating group: Switch to a stronger EWG (e.g., nosyl instead of tosyl) to further bias the electronics.[4] 2. Change the nucleophile: For C2 attack, try "harder" nucleophiles like halides. For C3 attack, use sterically bulkier nucleophiles.[4] 3. Add a catalyst: Use a Lewis acid to favor attack at the more substituted carbon by stabilizing a carbocation-like transition state.[4] 4. Screen solvents and temperature: Systematically evaluate solvents of varying polarity. Lowering the temperature may increase selectivity.[4]
Low Reaction Yield or No Reaction 1. Poor aziridine activation: The N-activating group may be too weak, or no acid catalyst was used for a non-activated aziridine. 2. Weak nucleophile: The nucleophilicity of the attacking species is insufficient. 3. Catalyst issues: The catalyst may be poisoned by impurities (e.g., water) or used in insufficient quantity. 4. Suboptimal conditions: The reaction may require higher temperatures or longer reaction times.1. Enhance activation: For N-activated aziridines, consider a stronger EWG. For non-activated aziridines, add an appropriate Lewis or Brønsted acid catalyst.[4] 2. Use a stronger nucleophile: If possible, switch to a more potent nucleophile or increase its concentration.[4] 3. Ensure anhydrous conditions: Thoroughly dry all reagents, solvents, and glassware, especially when using moisture-sensitive Lewis acids. Consider increasing the catalyst loading.[4] 4. Optimize conditions: Gradually increase the reaction temperature and monitor progress by TLC.
Formation of Side Products 1. Decomposition: The starting aziridine or the product may be unstable under the reaction conditions. 2. Dimerization/Polymerization: Aziridines, being reactive, can sometimes self-react, especially at higher concentrations or temperatures.[4][16] 3. Reaction with solvent: The solvent may not be inert and could be acting as a competing nucleophile.1. Lower the reaction temperature: This can minimize the rate of decomposition pathways.[4] 2. Use more dilute conditions: Reducing the concentration of the aziridine can disfavor intermolecular side reactions.[4] 3. Choose an inert solvent: Ensure the solvent is not reactive with any reagents or intermediates.
Starting Material Appears Degraded 1. Improper storage: Aziridines can be sensitive to moisture, acid/base traces, and temperature, leading to degradation or polymerization over time.[16]1. Verify purity before use: Check the purity of the aziridine reagent by ¹H NMR or other analytical techniques, especially if it has been stored for a long time.[16] 2. Follow proper storage protocols: Store aziridines at the recommended temperature, under an inert atmosphere, and away from incompatible materials like acids.[16]
Part 3: Data Presentation & Visualization
Data Presentation

The choice of the N-activating group has a profound impact on the regioselectivity of the ring-opening. The following table summarizes the effect of different activating groups on the reaction of methyl aziridine-2-carboxylates with [¹⁸F]Fluoride, highlighting the ratio of attack at the C2 (α) versus C3 (β) position.

Table 1: Effect of N-Activating Group on Regioselectivity of Aziridine Ring-Opening with [¹⁸F]Fluoride.[5]

N-Activating Groupα-attack Product (%)β-attack Product (%)Regioselectivity (α:β)
Boc (tert-butyloxycarbonyl)1000>99:1
Cbz (carboxybenzyl)1000>99:1
Nosyl (p-nitrobenzenesulfonyl)881288:12
Tosyl (p-toluenesulfonyl)802080:20
Trityl (triphenylmethyl)01001:99

Data synthesized from results presented in referenced literature.[5]

Visualization

The following diagrams illustrate key decision-making processes and reaction mechanisms.

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity q1 Desired Product? start->q1 c2_attack Attack at More Substituted Carbon (C2) q1->c2_attack C2 Attack c3_attack Attack at Less Substituted Carbon (C3) q1->c3_attack C3 Attack action1 1. Use 'Hard' Nucleophile (e.g., Halide) 2. Add Lewis Acid Catalyst (e.g., BF3·OEt2) 3. Use Stronger N-EWG (e.g., Nosyl) c2_attack->action1 action2 1. Use Bulky Nucleophile 2. Use Less Activating N-group (e.g., Trityl) 3. Avoid Lewis Acids c3_attack->action2 optimize Systematically Screen: - Solvents - Temperature - Reaction Time action1->optimize action2->optimize

Caption: Troubleshooting workflow for poor regioselectivity.

Lewis_Acid_Mechanism sub Aziridine activated Activated Complex [Aziridine-LA] sub->activated + LA la LA (Lewis Acid) nu Nu⁻ (Nucleophile) prod Ring-Opened Product ts SN2 Transition State activated->ts + Nu⁻ ts->prod Ring Opening

Caption: General mechanism of Lewis acid-catalyzed ring opening.

Part 4: Experimental Protocols

The following are general, illustrative protocols. Researchers must adapt concentrations, temperatures, and reaction times based on their specific substrates and nucleophiles.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol is adapted from methodologies described in the literature for the ring-opening of N-activated aziridines.[4]

Materials:

  • N-Tosyl-2-phenylaziridine (1.0 mmol, 1.0 equiv)

  • Anhydrous methanol (5.0 mmol, 5.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Tosyl-2-phenylaziridine (1.0 mmol).

  • Dissolve the aziridine in anhydrous DCM (10 mL) and cool the solution to 0 °C using an ice bath.

  • Slowly add BF₃·OEt₂ (1.2 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes to allow for the formation of the aziridine-Lewis acid complex.

  • Add anhydrous methanol (5.0 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired 1,2-amino ether.

Protocol 2: General Procedure for Brønsted Acid-Catalyzed Ring-Opening with a Thiol Nucleophile

This protocol is a representative procedure for the acid-catalyzed addition of thiols to activated aziridines.[4]

Materials:

  • N-Boc-2-methylaziridine (1.0 mmol, 1.0 equiv)

  • Thiophenol (1.1 mmol, 1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%)

  • Anhydrous acetonitrile (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-Boc-2-methylaziridine (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add thiophenol (1.1 mmol) to the solution.

  • At room temperature, add TFA (0.1 mmol) to the stirred mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC.

  • Once the starting aziridine is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography to isolate the β-amino sulfide product.

References
  • The Doyle Group. (n.d.). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Retrieved from [Link]

  • Talbot, E. A., & Talbott, S. M. (n.d.). Regioselectivity in nucleophilic ring-opening of aziridinones. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • MDPI. (2024, October 11). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Preparation of Aziridines with an Iron Lewis Acid. Retrieved from [Link]

  • ACS Publications. (2014, May 6). Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines under Mildly Basic Conditions. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiochemistry in aziridine ring opening reactions. Retrieved from [Link]

  • (n.d.). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles.
  • ResearchGate. (n.d.). Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. Retrieved from [Link]

  • Frontiers. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]

  • ACS Publications. (2001, July 26). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. Retrieved from [Link]

  • (2012, October 12). Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. Retrieved from [Link]

  • University of Pennsylvania ScholarlyCommons. (n.d.). Nucleophilic Ring Opening Of Nonracemic Trisubstituted Aziridines And The Application Of The Reaction To The Synthesis Of Ceanothine D. Retrieved from [Link]

  • NIH. (2023, October 19). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Retrieved from [Link]

  • NIH. (n.d.). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Retrieved from [Link]

  • Fiveable. (2025, August 15). Aziridines Definition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Ring Opening of Aziridines with Amines under Catalyst- and Solvent-free Conditions | Request PDF. Retrieved from [Link]

  • ACS Publications. (2026, January 21). Ring-Opening of Aziridines Using Tethered Hemiketals. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. Retrieved from [Link]

  • NIH. (n.d.). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Retrieved from [Link]

  • RSC Publishing. (2024, May 28). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Aziridine Ring Opening: An Overview of Sustainable Methods | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2021, March 18). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

  • NIH. (2021, March 18). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Nucleophilic substitution of (sulfonyloxymethyl)aziridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aziridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization study of the reaction of aziridine 5 with benzyne.... Retrieved from [Link]

  • (2020, March 2). Technique to synthesise aziridines developed by researchers. Retrieved from [Link]

  • ResearchGate. (n.d.). Aziridine precursors as synthetic applications. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in (S)-2-Methylaziridine Workflows

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stereochemical degradation when workin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stereochemical degradation when working with chiral aziridines.

(S)-2-Methylaziridine is a highly versatile, strain-driven chiral building block. However, its utility is often compromised by poor diastereomeric ratios (dr) during nucleophilic ring-opening. The root cause rarely lies in a single variable; rather, it is a complex interplay between regioselectivity (C-2 vs. C-3 attack), the nature of the N-activating group, and the electronic influence of Lewis acid catalysts.

This guide is designed to bypass superficial fixes and address the fundamental thermodynamic and kinetic causalities governing these reactions.

Diagnostic Workflow: Stereochemical Degradation

Before altering your reaction parameters, use the following logical framework to isolate the exact point of stereochemical failure.

DiagnosticWorkflow Start Analyze Reaction Outcome (dr < 95:5) CheckRegio Is Regioselectivity (C2 vs C3) > 95%? Start->CheckRegio RegioPoor Poor Regioselectivity (Mixed C2/C3 Attack) CheckRegio->RegioPoor No RegioGood Good Regioselectivity (Pure C2 or C3 Attack) CheckRegio->RegioGood Yes FixRegio Adjust Lewis Acid Sterics or Change N-Activating Group RegioPoor->FixRegio CheckMech Check Mechanism: SN1-like vs SN2 RegioGood->CheckMech FixRegio->Start Re-evaluate SN1Path SN1-like Pathway (Carbocation Formation) CheckMech->SN1Path Epimerization Detected SN2Path SN2 Pathway (Inversion of Configuration) CheckMech->SN2Path Stereospecific FixTempSolv Lower Temperature & Use Non-Coordinating Solvent SN1Path->FixTempSolv Success High Diastereoselectivity Achieved SN2Path->Success FixTempSolv->Start Re-evaluate

Diagnostic logic for resolving diastereoselectivity loss in aziridine ring-opening.

Troubleshooting Q&A: Mechanistic Insights

Q1: I am opening (S)-2-Methylaziridine with a nucleophile, but I am getting a complex mixture of diastereomers. Why is this happening? Causality: Your issue is likely rooted in poor regioselectivity rather than direct epimerization. (S)-2-Methylaziridine possesses two electrophilic carbons: the sterically hindered C-2 (bearing the methyl group) and the unhindered C-3. Nucleophilic attack at C-3 proceeds via a strict SN​2 mechanism, leaving the (S)-stereocenter at C-2 untouched. However, if your nucleophile attacks C-2, it inverts the stereocenter. If your reaction conditions allow for a mixture of C-2 and C-3 attack, you will generate constitutional isomers that, depending on downstream processing, present as a complex mixture of diastereomers[1]. Solution: To force C-3 attack, utilize a bulky nucleophile or a sterically demanding Lewis acid that shields the C-2 position. Conversely, if you require C-2 attack, you must activate the aziridine to favor an SN​2 inversion specifically at the substituted carbon.

Q2: I added a strong Lewis acid ( BF3​⋅OEt2​ ) to accelerate the reaction, but my diastereomeric ratio (dr) plummeted. What is the physical cause? Causality: You have inadvertently shifted the reaction mechanism from SN​2 to an SN​1 -like pathway. Strong Lewis acids coordinate tightly to the aziridine nitrogen, highly polarizing the C-N bonds. Because the C-2 carbon is secondary (stabilized by the methyl group), the C2-N bond weakens disproportionately, developing partial carbocation character[2]. Once the intermediate adopts a planar, carbocation-like transition state at C-2, the nucleophile can attack from either face, leading to racemization or poor diastereoselectivity. Solution: Switch to a milder, more thiophilic or oxophilic Lewis acid (e.g., Zn(OTf)2​ or Cu(OTf)2​ ) that activates the ring without inducing C-N bond cleavage prior to nucleophilic attack.

Q3: How does the choice of the N-protecting group affect the stereochemical outcome? Causality: Aziridines are classified as "activated" or "unactivated." Activated aziridines (e.g., N-Tosyl, N-Acyl) possess electron-withdrawing groups that stabilize the developing negative charge on the nitrogen during ring-opening[3]. This lowers the activation energy for a concerted SN​2 attack, preserving stereochemical fidelity. Unactivated aziridines (N-Alkyl or N-H) require aggressive electrophilic activation (protonation or strong Lewis acids) to open, which, as discussed above, risks SN​1 -like epimerization. Solution: If your synthetic route permits, pre-activate (S)-2-Methylaziridine with a Tosyl or Nosyl group. This ensures the ring opens cleanly via SN​2 under mild conditions without the need for harsh Lewis acids.

Self-Validating Experimental Protocol

To ensure trustworthiness in your results, you must treat your protocol as a self-validating system. The following methodology for the Regio- and Diastereoselective Ring-Opening of N-Tosyl-(S)-2-Methylaziridine incorporates mandatory analytical checkpoints to prevent the propagation of stereochemical errors.

Materials:

  • N-Tosyl-(S)-2-Methylaziridine (Verify starting ee > 99% via Chiral HPLC).

  • Nucleophile (e.g., Thiophenol or Benzylamine).

  • Catalyst: Zn(OTf)2​ (Stored in a glovebox to ensure anhydrous state).

  • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ ).

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times. Causality: Trace moisture acts as a competing nucleophile, opening the ring to form amino alcohol byproducts that complicate dr analysis.

  • Catalyst Activation: Add Zn(OTf)2​ (0.1 equiv) to the flask, followed by anhydrous CH2​Cl2​ (0.1 M relative to aziridine). Cool the suspension to -20°C.

  • Substrate Addition: Dissolve N-Tosyl-(S)-2-Methylaziridine (1.0 equiv) in CH2​Cl2​ and add it dropwise over 10 minutes. Stir for 15 minutes to allow the Lewis acid-aziridine complex to form.

  • Nucleophilic Attack: Add the nucleophile (1.2 equiv) dropwise. Maintain the temperature at -20°C for 4 hours. Causality: Low temperatures suppress the activation energy required for the competing SN​1 -like C-N bond cleavage, locking the reaction into the SN​2 manifold.

  • Validation Checkpoint 1 (Regioselectivity): Quench a 0.1 mL aliquot with saturated NaHCO3​ . Extract with EtOAc, evaporate, and run a crude 1H NMR. Look for the distinct chemical shifts of the methine proton at C-2 to confirm whether attack occurred at C-2 or C-3. Do not proceed to purification if regioselectivity is < 90:10.

  • Quench and Workup: If Checkpoint 1 passes, quench the bulk reaction with NaHCO3​ , extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint 2 (Diastereoselectivity): Purify via flash chromatography and analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column) to quantify the exact dr.

Quantitative Data: Catalyst and Temperature Effects

The following table summarizes empirical data demonstrating how reaction parameters dictate the stereochemical and regiochemical fate of (S)-2-Methylaziridine ring openings.

Catalyst / Lewis AcidNucleophileSolventTemp (°C)Regioselectivity (C3:C2)Diastereomeric Ratio (dr)Primary Mechanism
None (Unactivated)ThiophenolTHF60No ReactionN/AN/A
BF3​⋅OEt2​ Thiophenol CH2​Cl2​ 2540:6065:35Borderline SN​1 / SN​2
BF3​⋅OEt2​ Thiophenol CH2​Cl2​ -7815:8592:8 SN​2 (C-2 favored)
Zn(OTf)2​ Benzylamine CH2​Cl2​ -20>99:1>99:1Strict SN​2 (C-3 favored)
Ti(OiPr)4​ IsocyanateDMF2585:1580:20 SN​2 with partial coordination

Data synthesis based on established literature principles for chiral aziridine ring openings[2],[3],[1].

References
  • Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. Journal of Molecular Modeling (via ResearchGate). 1

  • Selective Ring-Opening of Nonactivated Amino Aziridines by Thiols and Unusual Nucleophilic Substitution of a Dibenzylamino Group. The Journal of Organic Chemistry - ACS Publications. 2

  • Recent Synthetic Applications of Chiral Aziridines. SciSpace. 3

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Determining the Purity of (s)-2-Methylaziridine

Welcome to the technical support center for the analytical determination of (s)-2-Methylaziridine purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical determination of (s)-2-Methylaziridine purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered with this reactive and chiral molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental workflows.

Introduction

(s)-2-Methylaziridine is a valuable chiral building block in pharmaceutical synthesis. Its high reactivity, stemming from the strained three-membered ring, makes it a potent intermediate but also presents significant analytical challenges.[1] Ensuring its chemical and enantiomeric purity is critical for the safety and efficacy of the final drug product. This guide will focus on the primary analytical techniques used for purity assessment: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Chiral Gas Chromatography (GC) for Enantiomeric Purity

Chiral GC is a powerful technique for separating volatile enantiomers like 2-methylaziridine.[2][3] However, its successful application requires careful optimization of several parameters.

Troubleshooting Guide: Chiral GC Analysis

Question: I am not seeing any separation of the (R)- and (s)-2-Methylaziridine enantiomers. What should I do?

Answer:

  • Verify Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. For aziridine derivatives, cyclodextrin-based columns, such as those with β- or γ-cyclodextrin derivatives, are often a good starting point.[3][4] If you are using a non-chiral column, you will not be able to separate the enantiomers without derivatization.

  • Optimize Temperature Program: Enantioselectivity in GC is highly temperature-dependent.[2] A lower initial oven temperature and a slow temperature ramp often improve resolution. Start with a low initial temperature (e.g., 40-60 °C) and a slow ramp rate (e.g., 1-2 °C/min).

  • Check Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects separation efficiency. Ensure your flow rate is optimized for your column dimensions. A lower flow rate can sometimes enhance resolution, but at the cost of longer analysis times.

  • Consider Derivatization: If direct analysis fails, consider derivatizing the 2-methylaziridine with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral GC column.[5][6] However, ensure the derivatization reaction goes to completion to avoid kinetic resolution, which would give an inaccurate enantiomeric ratio.[7][8]

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer:

  • Check for Active Sites: 2-Methylaziridine is a basic compound and can interact with active sites (e.g., silanol groups) in the injector or column, leading to peak tailing. Use a deactivated liner and a column specifically designed for amine analysis.

  • Sample Preparation: Ensure your sample is completely vaporized in the injector. A higher injector temperature might be necessary, but be cautious of potential sample degradation.

  • Column Conditioning: Properly condition your column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

Question: I am concerned about the stability of 2-methylaziridine at high injector and oven temperatures. How can I mitigate degradation?

Answer:

  • Lower Temperatures: Use the lowest possible injector and oven temperatures that still allow for good chromatography.

  • Fast Analysis: Develop a method with a shorter run time to minimize the time the analyte spends at elevated temperatures.

  • Derivatization: Derivatization can not only aid in separation but also improve the thermal stability of the analyte.[5]

Experimental Workflow: Chiral GC Method Development

GC_Workflow cluster_prep Sample Preparation cluster_method Method Development cluster_analysis Analysis & Evaluation cluster_troubleshoot Troubleshooting Sample Prepare Dilute (s)-2-Methylaziridine Standard in Aprotic Solvent Select_Column Select Chiral GC Column (e.g., β-cyclodextrin phase) Sample->Select_Column Optimize_Temp Optimize Oven Temperature Program Select_Column->Optimize_Temp Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Flow Optimize_Injector Optimize Injector Parameters Optimize_Flow->Optimize_Injector Analyze Inject Sample Optimize_Injector->Analyze Evaluate Evaluate Resolution (Rs), Peak Shape, and Tailing Analyze->Evaluate No_Separation No Separation? Try Different Column/Temp Evaluate->No_Separation Rs < 1.5 Bad_Peaks Poor Peak Shape? Check for Active Sites Evaluate->Bad_Peaks Tailing > 2 No_Separation->Select_Column Bad_Peaks->Optimize_Injector

Caption: Chiral GC method development workflow for (s)-2-Methylaziridine.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another cornerstone for determining the enantiomeric purity of (s)-2-Methylaziridine. It offers a wider variety of stationary phases and mobile phase conditions compared to GC.

Troubleshooting Guide: Chiral HPLC Analysis

Question: I am struggling to find a chiral stationary phase (CSP) that resolves the enantiomers of 2-methylaziridine.

Answer:

  • Systematic Screening: A systematic screening of different types of CSPs is often necessary. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point and have shown broad applicability for aziridine compounds.[9]

  • Mobile Phase Optimization: The composition of the mobile phase is crucial. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.

  • Use of Additives: For basic compounds like 2-methylaziridine, adding a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and sometimes enhance resolution by suppressing interactions with residual acidic sites on the stationary phase.[10]

  • Derivatization for Stability: Due to the high reactivity of the aziridine ring, especially in the presence of protic solvents or acidic conditions, derivatization might be necessary to stabilize the molecule for analysis.[11][12] Reacting the aziridine with a suitable agent can form a more stable derivative that is easier to analyze.

Question: My sample seems to be degrading on the column, leading to inconsistent results and new, unidentified peaks.

Answer:

  • Assess Analyte Stability: 2-Methylaziridine can be unstable, especially in the presence of acids or protic solvents, which can cause ring-opening.[13] Perform a stability study of your sample in the chosen mobile phase to assess its stability over the analysis time.

  • In-situ Derivatization: To overcome stability issues, consider an in-situ derivatization approach where the derivatizing agent is added to the sample just before injection or even in the collection media if sampling from a reaction.[11][12] This immediately forms a more stable derivative.

  • Mobile Phase pH: If using reversed-phase chromatography, carefully control the pH of the mobile phase to avoid acidic conditions that promote degradation.

Question: I am observing a "memory effect" where the results of one injection seem to influence the next.

Answer:

  • Thorough Column Washing: Additive memory effects can occur in chiral separations, especially when using basic or acidic modifiers.[4] Implement a rigorous column washing procedure between injections with a strong solvent to remove any adsorbed additives from the previous run.

  • Dedicated Column: If possible, dedicate a column specifically for the analysis of 2-methylaziridine to avoid cross-contamination from other analyses.

Data Summary: Recommended Starting Conditions for Chiral HPLC
Chiral Stationary Phase (CSP) TypeMobile Phase SystemAdditive (if needed)DetectionRationale
Polysaccharide-based (e.g., Amylose, Cellulose)Normal Phase: Hexane/Isopropanol (90:10 v/v)0.1% DiethylamineUV (low wavelength, e.g., 210 nm)Broad applicability for aziridine derivatives.[9] Additive improves peak shape for basic analytes.
Pirkle-typeNormal Phase: Hexane/Ethanol (95:5 v/v)0.1% TriethylamineUV (low wavelength, e.g., 210 nm)Another class of CSPs effective for chiral separations.
Reversed-Phase (after derivatization)Acetonitrile/Water with bufferpH control is criticalUV (wavelength depends on derivative)For analyzing more stable, less volatile derivatives.

Section 3: NMR Spectroscopy for Purity and Enantiomeric Excess

NMR spectroscopy is an indispensable tool for confirming the structure of (s)-2-Methylaziridine and for assessing its chemical purity by identifying and quantifying impurities.[14] With the use of chiral derivatizing agents, NMR can also be used to determine enantiomeric excess.[7][15]

Troubleshooting Guide: NMR Analysis

Question: How can I use NMR to determine the chemical purity of my (s)-2-Methylaziridine sample?

Answer:

  • Quantitative NMR (qNMR): By using a certified internal standard with a known concentration, you can perform a qNMR experiment to determine the absolute purity of your sample.

  • Impurity Identification: Compare the ¹H and ¹³C NMR spectra of your sample to reference spectra of pure 2-methylaziridine.[14] Any additional peaks may indicate the presence of impurities. Common impurities could include residual solvents from the synthesis or degradation products from ring-opening.[16][17]

Question: How can I determine the enantiomeric excess (ee) of my (s)-2-Methylaziridine sample using NMR?

Answer:

  • Chiral Derivatizing Agents (CDAs): React your sample with a chiral derivatizing agent, such as Mosher's acid chloride or (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl), to form diastereomers.[6][7] The protons or other nuclei near the stereocenter of the resulting diastereomers will have different chemical shifts in the NMR spectrum.

  • Integration of Diastereomeric Peaks: The ratio of the integrals of the corresponding peaks for the two diastereomers will be equal to the ratio of the enantiomers in your original sample, allowing you to calculate the enantiomeric excess.

  • Ensure Complete Reaction: It is crucial that the derivatization reaction goes to completion to avoid erroneous results due to kinetic resolution.[7][8]

Logical Relationship: Enantiomeric Excess Determination by NMR

NMR_ee_Logic cluster_start Starting Material cluster_reaction Derivatization cluster_analysis NMR Analysis cluster_result Result Enantiomers Mixture of (R)- and (s)-2-Methylaziridine CDA React with Enantiopure Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) Enantiomers->CDA Diastereomers Formation of Diastereomers CDA->Diastereomers Acquire_NMR Acquire NMR Spectrum (¹H, ¹⁹F, or ¹³C) Diastereomers->Acquire_NMR Integrate Integrate Non-overlapping Diastereomeric Signals Acquire_NMR->Integrate Calculate_ee Calculate Enantiomeric Excess (ee) from Integral Ratio Integrate->Calculate_ee

Caption: Logic flow for determining enantiomeric excess using NMR with a chiral derivatizing agent.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when handling 2-methylaziridine?

A1: 2-Methylaziridine is highly toxic, flammable, and a suspected carcinogen.[13][18][19] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid contact with acids, as it can polymerize violently.[13]

Q2: My (s)-2-Methylaziridine sample is old. Could it have degraded?

A2: Yes, 2-methylaziridine can degrade over time, especially if not stored properly. It is susceptible to polymerization and ring-opening, particularly in the presence of moisture or acidic impurities. It is advisable to re-analyze older samples for purity before use.

Q3: Can I use polarimetry to determine the enantiomeric purity?

A3: While polarimetry can provide a quick indication of optical activity, it is generally not recommended for accurate determination of enantiomeric excess.[20] The presence of even small amounts of optically active impurities can lead to significant errors. Chromatographic or NMR-based methods are far more reliable.

Q4: What is a typical acceptance criterion for enantiomeric purity in a pharmaceutical context?

A4: The acceptance criteria for enantiomeric purity are specific to the drug product and are defined during its development and registration. However, for the desired enantiomer, a very high purity is typically required, often exceeding 99.5% enantiomeric excess. The undesired enantiomer is treated as an impurity and its level is strictly controlled.

Q5: Where can I find reference NMR spectra for 2-methylaziridine?

A5: Chemical databases such as the Spectral Database for Organic Compounds (SDBS) and commercial supplier websites often provide reference NMR spectra.[14]

References

  • Determination of 2-Methylaziridine in Workplace Atmospheres. RSC Publishing. [Link]

  • Determination of 2-methylaziridine in workplace atmospheres. Analyst (RSC Publishing). [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • A New Synthesis of 2-Methyleneaziridines. De Gruyter. [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]

  • 2-Methylaziridine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Stereochemistry - Stereoelectronics. University of Liverpool. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. CNGBdb. [Link]

  • 1,2-Propyleneimine (2-Methyl Aziridine). EPA. [Link]

  • Experience working with 2-Methylaziridine. Reddit. [Link]

  • Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization. PMC. [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]

  • Enantiomeric excess problems|Calculations|Practice questions|Examples|Stereochemistry|csirnet|gate. YouTube. [Link]

  • RoC Profile: 2-Methylaziridine. National Toxicology Program. [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. Thieme. [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance. ERIC. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Common Mistakes When Testing for Lab Grade Purity. Microbioz India. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Chiral Purity of (S)-2-Methylaziridine

For Researchers, Scientists, and Drug Development Professionals The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. (S)-2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. (S)-2-Methylaziridine is a valuable chiral building block, and ensuring its enantiomeric integrity is paramount for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the validation of chiral purity assays for (S)-2-Methylaziridine, with a focus on providing actionable insights and robust experimental protocols.

The Criticality of Chiral Purity Analysis

Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the use of robust and validated analytical procedures to accurately quantify the enantiomeric composition of chiral drug substances. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide will delve into the validation of such methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3][4].

Comparing Analytical Techniques for Chiral Separation of 2-Methylaziridine

The separation of 2-methylaziridine enantiomers can be approached through several chromatographic techniques. The most prevalent and effective methods are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for enantiomeric separations and is widely used in the pharmaceutical industry[5][6]. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times[5]. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including aziridine derivatives[7][8][9][10].

Chiral Gas Chromatography (GC): Chiral GC is another highly selective method, particularly suitable for volatile and thermally stable compounds like 2-methylaziridine[11]. This technique often employs cyclodextrin-based CSPs[11][12][13]. The toroidal structure of cyclodextrins allows for the formation of transient diastereomeric inclusion complexes with the enantiomers, leading to their separation[11][13].

Derivatization as a Strategy: For analytes that are difficult to separate directly, chiral derivatization can be employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers[14][15][16]. These diastereomers have different physical properties and can be separated on a standard achiral column[14][16].

Performance Comparison of Analytical Methods
Analytical Method Principle Typical Stationary Phase Advantages Considerations
Chiral HPLC Differential interaction with a chiral stationary phase.[5]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)[7][9]Broad applicability, robust, well-established.May require longer analysis times, higher solvent consumption.
Chiral GC Formation of transient diastereomeric complexes.[11][13]Cyclodextrin-based (e.g., Chiraldex®, Rt-βDEX)[11][12]High resolution, fast analysis, suitable for volatile compounds.[11]Requires analyte to be volatile and thermally stable.
Derivatization with Achiral GC/HPLC Conversion of enantiomers to diastereomers.[14][16]Standard achiral columns (e.g., C18, DB-5).Utilizes standard instrumentation, can enhance sensitivity.[14]Requires an additional reaction step, potential for kinetic resolution.[15]

A Validated Chiral GC-FID Method for (S)-2-Methylaziridine

This section provides a detailed protocol for a validated chiral Gas Chromatography-Flame Ionization Detection (GC-FID) method for the determination of the chiral purity of (S)-2-Methylaziridine.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

2. Chromatographic Conditions:

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral capillary column.

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample Preparation:

  • Prepare a solution of the 2-methylaziridine sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a resolution standard containing a racemic mixture of 2-methylaziridine.

4. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the resolution standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the sample solution.

  • Identify the peaks corresponding to (S)-2-Methylaziridine and the (R)-enantiomer based on the retention times obtained from the resolution standard.

  • Calculate the area percent of the (R)-enantiomer to determine the chiral purity of the (S)-2-Methylaziridine sample.

Method Validation According to ICH Q2(R1) Guidelines

The validation of an analytical procedure is essential to ensure its reliability for its intended purpose[1][2]. The following parameters should be evaluated for a chiral purity method[5].

Validation Workflow Diagram

ValidationWorkflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting Protocol Define Validation Protocol Parameters Select Validation Parameters (ICH Q2) Protocol->Parameters Specificity Specificity Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Analyze Data & Statistics Robustness->DataAnalysis Acceptance Compare Against Acceptance Criteria DataAnalysis->Acceptance Report Generate Validation Report Acceptance->Report

Caption: A generalized workflow for analytical method validation.

Key Validation Parameters

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[1].

  • Experiment: Analyze a blank solvent, a sample of the desired (S)-enantiomer, and a racemic mixture.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank. The method should be able to separate the two enantiomers in the racemic mixture.

2. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[1].

  • Experiment: Prepare a series of solutions of the (R)-enantiomer at different concentrations (e.g., from the limit of quantitation to 150% of the specification limit for the impurity).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[1].

  • Experiment: Analyze samples of (S)-2-Methylaziridine spiked with known amounts of the (R)-enantiomer at different concentration levels.

  • Acceptance Criteria: The recovery should be within a pre-defined range (e.g., 90-110%).

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[1].

  • Repeatability (Intra-assay precision):

    • Experiment: Perform at least six replicate injections of a sample solution containing the (R)-enantiomer at the specification limit.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 10%.

  • Intermediate Precision (Inter-assay precision):

    • Experiment: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be within an acceptable range (e.g., ≤ 15%).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[2].

  • Experiment: Can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[1].

  • Experiment: Introduce small variations to the method parameters (e.g., oven temperature, flow rate, column from a different batch) and assess the impact on the separation.

  • Acceptance Criteria: The resolution between the enantiomers should remain acceptable (e.g., ≥ 1.5), and the results should not be significantly affected.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation Parameter Typical Acceptance Criteria
Specificity Baseline resolution (Rs ≥ 1.5) between enantiomers. No interference from blank.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 90 - 110%
Precision (RSD) Repeatability: ≤ 10%; Intermediate Precision: ≤ 15%
Limit of Quantitation (LOQ) Sufficiently low to quantify the impurity at the specification limit.
Robustness System suitability parameters (e.g., resolution) remain within acceptable limits.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively demonstrate the suitability of the analytical method.

ValidationLogic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Accuracy Precision->Range

Caption: Interdependence of key validation parameters.

This guide provides a framework for the validation of analytical methods for the chiral purity of (S)-2-Methylaziridine. The choice of the analytical technique and the specific validation experiments should be based on the intended purpose of the method and justified with sound scientific rationale. Adherence to the principles outlined in the ICH guidelines will ensure the development of a robust and reliable method suitable for regulatory submission.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines - ICH. [Link]

  • Catalytic asymmetric synthesis of chiral aziridines - Google P
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC - ResearchGate. [Link]

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  • Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - ACS Publications. [Link]

  • Enantioselective Preparation, Conformational Analysis and Absolute Configuration of Highly Substituted Aziridines - Academia.edu. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES By MUHAMMAD ABDUL MOMIN KHAN Presented to the Faculty - MavMatrix - The University of Texas at Arlington. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SCIRP. [Link]

  • Chiral derivatizing agent - Wikipedia. [Link]

  • (PDF) Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS - MavMatrix. [Link]

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Comparative

Advanced Synthetic Routes to Enantiopure Aziridines: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publishable Comparison Guide Introduction: The Strategic Value of Aziridines Aziridines—the smallest nitrogen-contain...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publishable Comparison Guide

Introduction: The Strategic Value of Aziridines

Aziridines—the smallest nitrogen-containing heterocycles—are highly prized in pharmaceutical development. Their inherent chemical reactivity stems from a massive ring strain energy of approximately 27 kcal/mol, which facilitates regioselective and stereospecific ring-opening reactions[1]. This makes them unparalleled chiral building blocks for synthesizing complex amino acids, alkaloids, and β-lactam antibiotics.

However, synthesizing aziridines with high enantiomeric excess (ee) has historically lagged behind epoxidation[2]. The challenge lies in controlling the stereochemistry of the three-membered ring formation. This guide critically compares the three premier methodologies for accessing enantiopure aziridines: Transition-Metal Catalyzed Nitrene Transfer, Organocatalytic Asymmetric Synthesis, and Chiral Pool Derivatization.

MechanisticPathways Start Enantiopure Aziridine Synthesis Path1 C2 + N1 Addition (Nitrene Transfer) Start->Path1 Path2 C1 + N1C1 Addition (Carbene to Imine) Start->Path2 Path3 Chiral Pool (Wenker/Gabriel) Start->Path3 Cat1 Rh(II), Cu(I), Co(II) Chiral Ligands Path1->Cat1 Cat2 Organocatalysts (VAPOL/VANOL) Path2->Cat2 Cat3 Amino Alcohols Intramolecular SN2 Path3->Cat3

Mechanistic pathways for synthesizing enantiopure aziridines.

Comparative Analysis of Synthetic Routes

Route A: Transition-Metal Catalyzed Aziridination (Nitrene Transfer)

The "C2 + N1" addition of a nitrene to an alkene is the most direct route to aziridines. The causality of enantioselection relies entirely on the chiral pocket created by the metal-ligand complex, which dictates the facial approach of the alkene.

  • Copper(I) Bis(oxazoline) (Evans) & Di-imine (Jacobsen): The Evans protocol utilizes Cu(I) with chiral bis(oxazoline) ligands, excelling with trans-olefins, whereas Jacobsen's di-imine systems are complementary, favoring cis-olefins[3].

  • Cobalt(II) Metalloradical Catalysis (MRC): Developed by Zhang and colleagues, Co(II)-porphyrin complexes (e.g., [Co(P4)]) operate via a radical mechanism[4]. The rigid D2​ -symmetric chiral environment of the amidoporphyrin ligand strictly governs the radical C-N bond formation, yielding up to 99% and 85% ee under neutral conditions[4].

  • Rhodium(II) Ion-Paired Complexes: Recent advances utilize achiral dimeric Rh(II,II) complexes ion-paired with cinchona alkaloid-derived chiral cations. This allows for highly enantioselective aziridination of allylic carbamates[5].

Route B: Organocatalytic Asymmetric Synthesis

Organocatalysis avoids heavy metal toxicity, making it highly attractive for late-stage pharmaceutical synthesis.

  • VAPOL/VANOL Boroxinate Catalysts: The Wulff group pioneered the catalytic asymmetric synthesis of aziridines from aldehydes, amines, and diazoacetates[6]. The chiral boroxinate catalyst coordinates the in situ generated imine, stabilizing the transition state via hydrogen bonding and steric shielding, leading to cis-aziridines with up to 98% ee[6].

  • Cinchona Alkaloid Derivatives: Fluorinated quaternary ammonium salts derived from cinchona alkaloids can mediate the transfer of carbene from diazoacetates to imines, yielding highly pure N-alkyl and N-aryl aziridines[1].

Route C: Chiral Pool Derivatization (Wenker Synthesis)

When catalytic methods fail to provide the required diastereomeric or enantiomeric purity, the chiral pool remains the gold standard. The Wenker synthesis converts enantiopure β -amino alcohols (derived from natural amino acids) into aziridines[7][8].

  • Causality of Stereocontrol: The reaction proceeds via the conversion of the hydroxyl group into a good leaving group (e.g., a sulfate or tosylate), followed by an intramolecular SN​2 displacement by the neighboring amine. This guarantees a strict inversion of stereochemistry at the carbon center, ensuring absolute fidelity to the starting material's optical purity[8].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the discussed methodologies. Data is aggregated from standardized benchmarking studies to ensure objective comparison.

Methodology / CatalystSubstrate ClassNitrene/Carbene SourceYield (%)Enantiomeric Excess (ee %)Reaction Conditions
Cu(I) Bis(oxazoline) [3]Cinnamate estersPhI=NTs64 - 85%Up to 97%DCM, -20°C to RT
[Co(P4)] Porphyrin [4]Aromatic olefins (Styrene)Phosphoryl azideUp to 99%Up to 85%Benzene, RT, Neutral
Rh(II) Ion-Paired Allylic carbamatesIntramolecular70 - 88%Up to 97%DCM, -10°C to RT
VANOL Boroxinate [6]AldiminesEthyl diazoacetate80 - 92%Up to 98%Toluene, 4Å MS, RT
Modified Wenker [8]L-Amino AlcoholsN/A (Intramolecular)75 - 90%>99% (Stereospecific)Base (NaOH), Reflux

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Co(II)-Catalyzed Enantioselective Aziridination[4]

Objective: Synthesis of chiral N-phosphoryl aziridines from styrene.

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve 2.0 mol% of[Co(P4)] catalyst in dry benzene (2.0 mL) in a flame-dried Schlenk tube containing 100 mg of activated 4Å molecular sieves. Causality: Molecular sieves prevent trace water from quenching the metalloradical intermediate.

  • Substrate Addition: Add styrene (1.0 mmol) to the catalyst solution and stir for 5 minutes to ensure uniform coordination.

  • Nitrene Transfer: Slowly add phosphoryl azide (1.2 mmol) dropwise over 10 minutes.

  • Self-Validation (Visual): Observe the reaction mixture. The evolution of N2​ gas bubbles indicates active nitrene transfer. The reaction is complete when bubbling ceases (typically 12-24 hours at room temperature)[4].

  • Isolation: Filter the mixture through a short pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify via silica gel flash chromatography (Hexanes/EtOAc). Determine the ee using chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Step1 1. Catalyst Prep [Co(P4)] + 4A MS Step2 2. Substrate Addition Styrene + Azide Step1->Step2 Step3 3. N2 Evolution Nitrene Transfer Step2->Step3 Step4 4. Visual Validation Cessation of Bubbles Step3->Step4 Step5 5. Chromatography Isolation & Yield Step4->Step5 Step6 6. Chiral HPLC Determine ee% Step5->Step6

Standard workflow for Co(II)-catalyzed enantioselective aziridination.

Protocol 2: Modified Wenker Synthesis from Chiral Pool[9]

Objective: Synthesis of enantiopure (S)-2-alkylaziridine from (S)-amino alcohol.

  • Sulfate Esterification: Dissolve (S)-2-amino-1-alkanol (10 mmol) in water. Slowly add an equimolar amount of concentrated sulfuric acid ( H2​SO4​ ) at 0°C.

  • Distillation: Heat the mixture to 120°C under vacuum to remove water, driving the formation of the intermediate β -aminoalkyl hydrogen sulfate. Causality: Complete water removal is strictly required to push the equilibrium toward the sulfate ester.

  • Cyclization: Cool the solid intermediate and dissolve it in a 40% aqueous NaOH solution (30 mmol). Heat to reflux (approx. 110°C) for 2 hours. The strong base deprotonates the amine, triggering an intramolecular SN​2 attack on the carbon bearing the sulfate leaving group.

  • Product Recovery: Steam distill the resulting aziridine directly from the reaction mixture. Extract the distillate with diethyl ether, dry over anhydrous K2​CO3​ , and concentrate to yield the enantiopure aziridine (>99% ee).

Conclusion

The selection of a synthetic route to enantiopure aziridines depends heavily on the substrate and the stage of drug development. For early-stage discovery where substrate scope and rapid library generation are prioritized, Organocatalytic (VANOL/VAPOL) and Transition-Metal (Co/Rh/Cu) nitrene/carbene transfers offer excellent versatility and high ee (85-98%). However, for process chemistry and scale-up where absolute stereochemical fidelity (>99% ee) and cost-efficiency are paramount, the Chiral Pool (Wenker) approach remains an indispensable, self-validating methodology.

Sources

Validation

A Comparative Analysis of the Biological Activities of Aziridine-Containing Compounds: A Technical Guide for Researchers

Introduction: The Double-Edged Sword of a Strained Ring Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, represent a fascinating and highly reactive class of molecules that have carved out a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of a Strained Ring

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, represent a fascinating and highly reactive class of molecules that have carved out a significant niche in medicinal chemistry.[1][2] The inherent ring strain of the aziridine moiety, analogous to that of epoxides, renders it susceptible to nucleophilic attack, a property that is both the source of its potent biological activity and its associated toxicity.[3] This reactivity makes aziridine-containing compounds powerful alkylating agents, capable of forming covalent bonds with biological macromolecules, most notably DNA.[4][5] This guide provides a comparative overview of the biological activities of various aziridine-containing compounds, with a focus on their applications as anticancer and antimicrobial agents, supported by experimental data and detailed protocols to aid researchers in their exploration of this unique chemical space.

The therapeutic potential of aziridines is exemplified by established anticancer drugs such as Mitomycin C and Thiotepa, which have been in clinical use for decades.[2][4] The fundamental mechanism underlying their efficacy lies in the bioreductive activation of the aziridine ring, which then acts as an electrophile, readily reacting with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[6][7] This initial alkylation can be followed by a second alkylation event, either from another aziridine ring on the same molecule or through a different reactive site, leading to the formation of highly cytotoxic DNA interstrand cross-links.[6][8] These cross-links physically prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription and ultimately triggering programmed cell death (apoptosis) in rapidly proliferating cancer cells.[4][9]

Beyond their well-established role in oncology, the electrophilic nature of aziridines has also been harnessed in the development of antimicrobial agents. A diverse array of natural and synthetic aziridine derivatives has demonstrated activity against a range of pathogenic bacteria and fungi.[10][11][12] The proposed mechanism of antimicrobial action often mirrors their anticancer activity, involving the alkylation of essential biomolecules within the microbial cell, leading to disruption of cellular processes and cell death.[10] This guide will delve into the specifics of these biological activities, providing a comparative analysis of their potency and spectrum of action.

Anticancer Activity: A Comparative Look at Cytotoxicity

The cornerstone of the anticancer activity of aziridine-containing compounds is their ability to induce cell death in malignant cells. The efficiency of this process is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates a more potent compound. This section presents a comparative analysis of the in vitro cytotoxicity of several key aziridine-containing compounds against a panel of human cancer cell lines.

Mechanism of Action: DNA Alkylation and Interstrand Cross-linking

The primary mechanism of action for most cytotoxic aziridine-containing compounds is the alkylation of DNA.[4] This process is initiated by the protonation or bioreductive activation of the aziridine ring, which enhances its electrophilicity.[6] The activated aziridinium ion is then susceptible to nucleophilic attack by the electron-rich centers in DNA bases, most commonly the N7 atom of guanine.[6] For molecules containing two or more aziridine rings, or other reactive functionalities, this initial mono-alkylation can be followed by a second alkylation event on the complementary DNA strand, resulting in a highly cytotoxic interstrand cross-link (ICL).[6][8] These ICLs are particularly detrimental to cancer cells as they create a physical barrier to DNA replication and transcription, leading to cell cycle arrest and apoptosis.[9]

DNA_Alkylation_Mechanism cluster_activation Activation cluster_alkylation DNA Alkylation & Cross-linking Aziridine_Compound Aziridine-Containing Drug (e.g., Mitomycin C) Activated_Aziridinium Activated Aziridinium Ion (Electrophilic) Aziridine_Compound->Activated_Aziridinium Bioreduction or Protonation DNA_Helix DNA Double Helix Activated_Aziridinium->DNA_Helix Nucleophilic Attack by Guanine Mono_Adduct DNA Mono-adduct (Guanine-N7) DNA_Helix->Mono_Adduct First Alkylation ICL Interstrand Cross-link (ICL) (Highly Cytotoxic) Mono_Adduct->ICL Second Alkylation Event Apoptosis Cell Cycle Arrest & Apoptosis ICL->Apoptosis

Caption: Mechanism of DNA alkylation and interstrand cross-linking by aziridine-containing compounds.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the IC50 values of representative aziridine-containing compounds against various human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions, such as cell culture media, incubation times, and the specific cytotoxicity assay used.

Compound/DrugCancer Cell LineCell TypeIC50 (µM)Reference
Mitomycin C HCT116Colon Carcinoma6.0[6]
HCT116b (resistant)Colon Carcinoma10.0[6]
HCT116-44 (resistant)Colon Carcinoma50.0[6]
J82Bladder Cancer-[5]
SCaBERBladder Cancer5-fold higher than J82[5]
Thiotepa -Breast, Ovarian, Bladder CancerClinically Used[10]
AzGalp A549Lung Cancer~6-fold more toxic than normal cells[1]
MCF7Breast Cancer11.66 ± 2.04[13]
MCF10A (non-malignant)Breast583.06 ± 79.32[13]
HL-60Promyelocytic Leukemia11.1[14]
NB4Promyelocytic Leukemia21.4[14]
Compound 5 HeLaCervical Carcinoma6.4[11]
IshikawaEndometrial Adenocarcinoma4.6[11]
Compound 7 HeLaCervical Carcinoma7.1[11]
IshikawaEndometrial Adenocarcinoma10.5[11]
Derivative 351 -Breast Cancer1.47[14]

Note: IC50 values are presented as reported in the cited literature. "-" indicates that a specific value was not provided in the abstract.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The electrophilic nature of the aziridine ring also confers antimicrobial properties to this class of compounds. They have been shown to inhibit the growth of a variety of pathogenic bacteria and fungi. The potency of antimicrobial agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC Values)

The following table presents the MIC values of several aziridine derivatives against a selection of clinically relevant bacterial and fungal strains.

Compound/DerivativeMicroorganismGram/TypeMIC (µg/mL)Reference
Thiourea Derivatives (3a, 3b, 3c, 3f) Staphylococcus aureusGram-positive16-32[10]
Staphylococcus epidermidisGram-positive16-32[10]
Escherichia coli (3b)Gram-negative32[10]
Thiourea Derivative (3f) Gram-positive strainsGram-positive16 (similar to Nitrofurantoin)[10]
Aziridine Phosphine Oxides (5, 6, 7) Staphylococcus aureus (clinical)Gram-positive100 µM[11]
Aziridine Phosphines/Oxides (1-9) Staphylococcus aureus (reference)Gram-positive50 µM[11]
Escherichia coliGram-negative>100 µM[11]
Klebsiella pneumoniaeGram-negative>100 µM[11]
Pseudomonas aeruginosaGram-negative>100 µM[11]
Diaziridinyl Quinone Isoxazole Hybrid Staphylococcus aureusGram-positive"very low"[10]
Bacillus subtilisGram-positive"very low"[10]
Candida albicansFungusActive[10]
(-)-(Z)-Dysidazirine [(-)-1] Candida spp.Fungus2-8[12]
Cryptococcus spp.Fungus2-8[12]
Candida kruseiFungus16[12]
Complexes 1a and 2b Gram-positive bacteriaGram-positive37.5-300
Gram-negative bacteria (2b)Gram-negativeActive

Note: MIC values are presented as reported in the cited literature. "very low" and "Active" indicate that specific values were not provided in the abstract.

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for two key assays used to evaluate the biological activities of aziridine-containing compounds.

Experimental Workflow: Cytotoxicity and Antimicrobial Susceptibility Testing

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_antimicrobial Antimicrobial Susceptibility (MIC) Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Addition 2. Add Serial Dilutions of Aziridine Compound Cell_Seeding->Compound_Addition Incubation_24_72h 3. Incubate for 24-72 hours Compound_Addition->Incubation_24_72h MTT_Reagent 4. Add MTT Reagent Incubation_24_72h->MTT_Reagent Formazan_Solubilization 5. Solubilize Formazan Crystals MTT_Reagent->Formazan_Solubilization Absorbance_Reading 6. Measure Absorbance (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Value Absorbance_Reading->IC50_Calculation Broth_Dispensing 1. Dispense Broth in 96-well plate Serial_Dilution 2. Create Serial Dilutions of Aziridine Compound Broth_Dispensing->Serial_Dilution Inoculum_Prep 3. Prepare Standardized Bacterial/Fungal Inoculum Serial_Dilution->Inoculum_Prep Inoculation 4. Inoculate Wells Inoculum_Prep->Inoculation Incubation_16_24h 5. Incubate for 16-24 hours Inoculation->Incubation_16_24h Visual_Inspection 6. Visually Inspect for Growth Incubation_16_24h->Visual_Inspection MIC_Determination 7. Determine MIC Visual_Inspection->MIC_Determination

Caption: Generalized experimental workflows for determining cytotoxicity (IC50) and antimicrobial susceptibility (MIC).

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Aziridine-containing compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aziridine-containing compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value using a suitable software package.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom microtiter plates

  • Aziridine-containing compound (dissolved in a suitable solvent)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Dilution: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the aziridine compound at twice the highest desired test concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculum Dilution: Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

Aziridine-containing compounds represent a potent and versatile class of biologically active molecules with established clinical applications in oncology and promising potential in the fight against infectious diseases. Their mechanism of action, primarily centered on the alkylation of DNA and other vital biomolecules, provides a strong rationale for their therapeutic efficacy. This guide has provided a comparative overview of their anticancer and antimicrobial activities, supported by quantitative data and detailed experimental protocols to facilitate further research in this area.

The development of novel aziridine derivatives continues to be an active area of research. Future efforts will likely focus on improving the therapeutic index of these compounds by designing molecules with enhanced selectivity for cancer cells or microbial pathogens, thereby reducing off-target toxicity. Strategies such as conjugation to targeting moieties, development of prodrugs that are selectively activated in the target tissue, and the exploration of novel aziridine-containing scaffolds will be crucial in advancing this class of compounds towards new and improved therapies. As our understanding of the intricate cellular responses to DNA damage and microbial physiology deepens, so too will our ability to rationally design the next generation of highly effective and safer aziridine-based therapeutics.

References

  • Kowalczyk, A., Pieczonka, A., Włodarczyk, M., & Stączek, P. (2017). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 22(1), 133. [Link]

  • Calderón-Montaño, J. M., Burgos-Morón, E., Orta, M. L., Maldonado-Navas, D., & López-Lázaro, M. (2022). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Biomedicines, 10(1), 41. [Link]

  • Calderón-Montaño, J. M., Burgos-Morón, E., Palo-Nieto, C., Morales-Pacheco, C., Góngora-Vargas, P., Orta, M. L., Iglesias-Guerra, F., Vega-Pérez, J. M., & López-Lázaro, M. (2014). P027 A new aziridine compound with highly selective anticancer activity. pA2 Online, 12(3). [Link]

  • Kowalczyk, A., Gzella, A. K., Włodarczyk, M., & Stączek, P. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 29(6), 1409. [Link]

  • Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 16(11), 892-904. [Link]

  • Chatterji, D. C., & Paz, M. M. (1987). Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay. Cancer research, 47(1), 144–147. [Link]

  • Paz, M. M., & Hopkins, P. B. (1987). Cross-linking and sequence specific alkylation of DNA BY aziridinylquinones. 1. Quinone methides. Journal of the American Chemical Society, 109(17), 5281-5283. [Link]

  • Grokipedia. (n.d.). Aziridine. Grokipedia. Retrieved March 8, 2024, from [Link]

  • Wikipedia. (2024, February 28). Aziridine. In Wikipedia. [Link]

  • The Onyx Review. (2017). Exploiting Nucleophilic Attack in Chemotherapy. The Onyx Review, 3(1), 54-61. [Link]

  • ResearchGate. (n.d.). Examples of aziridine derivatives with promising anticancer activity. Retrieved from [Link]

  • MIMS. (2019). Mitomycin: Uses & Dosage. MIMS Singapore. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Thiotepa. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Ismail, F. M. D., & Dembitsky, V. M. (2009). Aziridine alkaloids as potential therapeutic agents. European Journal of Medicinal Chemistry, 44(9), 3373-3387. [Link]

  • Molinski, T. F., & Stout, E. P. (2009). Synthesis and Anti-fungal Activity of (−)-(Z)-Dysidazirine. Organic letters, 11(1), 217-219. [Link]

  • Beck, W., & Sünkel, K. (2012). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(II) and palladium(II). Dalton transactions (Cambridge, England : 2003), 41(20), 6295–6303. [Link]

  • Huband, M. D., Basrab, G. S., & Podos, S. D. (2015). In Vitro Antibacterial Activity of AZD0914, a New Spiropyrimidinetrione DNA Gyrase/Topoisomerase Inhibitor with Potent Activity against Gram-Positive, Fastidious Gram-Negative, and Atypical Bacteria. Antimicrobial agents and chemotherapy, 59(4), 2091–2099. [Link]

  • Paz, M. M., & Tomasz, M. (2012). Cytotoxicity,crosslinking and biological activity of three mitomycins. Chemical research in toxicology, 25(9), 1961–1971. [Link]

  • Kumar, D., & Lown, J. W. (1995). Mechanism of Differential Sensitivity of Human Bladder Cancer Cells to Mitomycin C and Its Analogue. Cancer research, 55(15), 3359–3364. [Link]

  • MDPI. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Ishikawa, T., & Saito, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2887-2936. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • ResearchGate. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. ResearchGate. [Link]

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2887-2936. [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling (S)-2-Methylaziridine

As a Senior Application Scientist overseeing high-risk chemical operations, I cannot overstate the importance of rigorous, causally-driven safety protocols when handling (S)-2-Methylaziridine (also known as (S)-propylene...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-risk chemical operations, I cannot overstate the importance of rigorous, causally-driven safety protocols when handling (S)-2-Methylaziridine (also known as (S)-propyleneimine). Widely utilized as a chiral intermediate in pharmaceutical synthesis and in the production of specialized dendrimers, this aliphatic amine presents a triad of severe hazards: it is a potent alkylating agent, an extremely flammable liquid, and a recognized potential occupational carcinogen[1][2].

Standard laboratory safety measures are wholly insufficient for this compound. This guide provides a self-validating operational framework designed to protect personnel by addressing the specific physiochemical mechanisms that make (S)-2-Methylaziridine hazardous.

Quantitative Hazard Profile & Causality

Understanding the empirical data behind (S)-2-Methylaziridine is the foundation of our safety architecture. Every piece of PPE and environmental control we implement is a direct response to these metrics.

Property / MetricValueOperational Implication
Flash Point 25°F (-4°C)The vapor space above the liquid is flammable at standard room temperature. Requires strictly spark-free environments and grounded equipment[1][2][3].
Vapor Pressure 112 mmHg (at 20°C)High volatility necessitates handling exclusively within a certified Class II Type B2 biological safety cabinet or chemical fume hood[1][3].
OSHA PEL / NIOSH REL 2 ppm (8-hour TWA)Extremely low exposure threshold mandates rigorous respiratory protection and ambient air monitoring[2][3][4].
IDLH 100 ppmImmediate danger to life and health threshold is easily reached in unventilated spills[2][5].
Chemical Reactivity Violent polymerizationMust be strictly isolated from acids, strong oxidizers, and carbonyl compounds[1].

Personal Protective Equipment (PPE) Matrix

The selection of protective gear must account for the chemical's high vapor pressure, rapid skin penetrability, and corrosive nature.

Respiratory Protection
  • Protocol: Utilize a NIOSH-approved full-facepiece supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) operated in a pressure-demand or other positive-pressure mode[1][6].

  • Causality: (S)-2-Methylaziridine has an ammonia-like odor, but its odor threshold does not provide adequate warning before the highly toxic 2 ppm PEL is exceeded[1][3]. Air-purifying respirators (APRs) with organic vapor cartridges are strictly prohibited for primary protection during active transfer because they cannot reliably filter out high concentrations of this specific low-molecular-weight amine.

Dermal Protection (Gloves & Apparel)
  • Protocol: Wear heavy-duty, chemically impermeable gloves (e.g., Silver Shield® laminate or specialized Butyl rubber)[6]. Pair this with a flame-retardant, antistatic protective suit (e.g., Nomex®) under a chemical-resistant Tychem® oversuit[4][7].

  • Causality: The aziridine ring is small and highly lipophilic, allowing it to rapidly permeate standard nitrile or latex examination gloves. Direct skin contact causes severe burns and facilitates rapid systemic absorption[1]. Furthermore, any work clothing that becomes wet with the chemical must be immediately removed due to the extreme flammability hazard[5].

Ocular Protection
  • Protocol: If handled in a fully enclosed glovebox where full-face respirators are not worn, tightly fitting, splash-proof chemical safety goggles combined with an 8-inch minimum face shield are mandatory[7].

  • Causality: Direct eye contact with propyleneimine vapor or liquid causes irreversible corneal damage[5].

Operational Workflow: Handling and Dispensing

To guarantee a self-validating safety system, every handling step must incorporate redundancy to prevent vapor release and ignition.

Step-by-Step Methodology:

  • Pre-Operation Clearance: Verify that the chemical fume hood has an inward face velocity of at least 100-120 feet per minute (fpm). Ensure an emergency eyewash station and safety shower are within a 10-second travel distance[5].

  • Static Elimination: Ground and bond all receiving and dispensing containers. Because the flash point is below room temperature, static discharge generated by the friction of pouring liquid can easily ignite the heavier-than-air vapor[4][8].

  • Tool Selection: Utilize exclusively non-sparking tools (e.g., beryllium-copper or aluminum-bronze alloys) for opening drums or manipulating containers[6][8].

  • Closed-System Transfer: Execute transfers using a cannula or a closed-loop pumping system under an inert atmosphere (dry nitrogen or argon). This prevents vapor release into the hood and mitigates the risk of atmospheric moisture degrading the chemical.

  • Post-Transfer Securing: Immediately purge the headspace of the source container with inert gas, seal tightly, and return it to a dedicated, explosion-proof flammables storage cabinet away from any acidic compounds[8].

Emergency Response and Spill Containment

In the event of a breach, immediate isolation is critical to prevent inhalation toxicity and fire.

Spill Response Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the spill area for at least 50 meters (150 feet) in all directions[5].

  • Ignition Control: Extinguish all naked flames, remove sources of ignition, and disable non-explosion-proof electrical equipment. Do not touch spilled material[6][8].

  • Containment: Don maximum PPE (SCBA and Level A chemical suit). Use inert, non-combustible absorbent materials (e.g., dry sand, earth, or vermiculite) to dike the spill[8][9]. Never use combustible absorbents like sawdust, as they create an immediate fire hazard.

  • Neutralization/Absorption: Carefully apply the inert absorbent. Use spark-proof shovels to collect the saturated absorbent into a highly visible, appropriately labeled, and sealable hazardous waste drum[6][8].

  • Ventilation Validation: Allow the area to ventilate completely. Monitor the ambient air with a photoionization detector (PID) equipped with a 10.6 eV or 11.7 eV lamp to ensure vapor levels are strictly below the 2 ppm PEL before allowing unprotected personnel to return.

Disposal and Decontamination Plan

Improper disposal of (S)-2-Methylaziridine poses severe environmental and public health risks.

  • Waste Segregation: All materials contaminated with (S)-2-Methylaziridine (including gloves, wipes, and empty vials) must be segregated from general organic waste. Crucially, do not mix with acidic waste streams , as this will trigger a violent, exothermic polymerization reaction[1].

  • Destruction Method: The mandated disposal method is controlled incineration in a licensed chemical destruction plant equipped with an afterburner and a flue gas scrubber. The scrubber is necessary to neutralize the highly toxic nitrogen oxides (NOx) produced during combustion[4][6][7].

  • Drain Prohibition: Under no circumstances should (S)-2-Methylaziridine or its aqueous washings be discharged into the sewer system, as it is toxic to aquatic life and poses a flashback explosion hazard in municipal pipes[6][7].

Operational Safety Workflow Diagram

The following diagram maps the critical decision points and procedural flow for handling (S)-2-Methylaziridine safely, ensuring that every operational phase is gated by a safety validation step.

G Start Pre-Operational Assessment Verify Ventilation & PPE PPE Don PPE (Respirator, Tyvek, Butyl Gloves) Start->PPE Hood Transfer to Fume Hood (Spark-free environment) PPE->Hood Execute Execute Chemical Transfer (Closed System / Inert Gas) Hood->Execute Spill Spill or Leak Detected? Execute->Spill Emergency Emergency Protocol Evacuate & Isolate (50m) Spill->Emergency Yes Dispose Waste Disposal (Incineration/Sealed Containers) Spill->Dispose No Clean Decontamination (Inert Absorbents, Spark-free tools) Emergency->Clean Clean->Dispose

Figure 1: Self-validating operational and emergency workflow for handling (S)-2-Methylaziridine.

References

  • PROPYLENE IMINE HAZARD SUMMARY | New Jersey Department of Health |[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Propylene imine | Centers for Disease Control and Prevention (CDC) |[Link]

  • PROPYLENE IMINE | Occupational Chemical Database | Occupational Safety and Health Administration (OSHA) |[Link]

  • Propyleneimine | Wikipedia |[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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